6-Hydroxytropinone
Description
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Properties
IUPAC Name |
(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSTKWPZWFYTF-ARDNSNSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1CC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C[C@@H]([C@H]1CC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-53-6 | |
| Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of Tropane Alkaloids: The Pathway to Scopolamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tropane (B1204802) alkaloids (TAs) are a class of plant secondary metabolites renowned for their medicinal properties, particularly as anticholinergic agents. Compounds like hyoscyamine (B1674123) and scopolamine (B1681570), found predominantly in the Solanaceae family, are central to modern pharmacology.[1][2][3] Their biosynthesis is a complex, multi-step process localized primarily in the plant roots, from which the alkaloids are transported to aerial parts.[4][5] Understanding this intricate pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable pharmaceuticals in either native plants or engineered microbial systems.[4][6] This guide provides a detailed overview of the core biosynthetic pathway leading to scopolamine, with a focus on the enzymatic steps, quantitative data, and key experimental methodologies.
Core Biosynthetic Pathway: From Amino Acids to Tropinone (B130398)
The biosynthesis of tropane alkaloids begins with the amino acids L-ornithine and L-arginine, which serve as the primary precursors.[2][3] The pathway converges on the formation of putrescine, which is then methylated and cyclized to form the characteristic tropane ring structure of tropinone.
-
Formation of Putrescine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Alternatively, L-arginine can be converted to putrescine through a series of enzymatic steps.[2]
-
N-methylation of Putrescine: The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine.[4][7]
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is then oxidized by a diamine oxidase, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate.[2]
-
Tropinone Synthesis: The formation of the bicyclic tropinone core remained elusive for decades. Recent studies have revealed a two-step process involving a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3).[3][8] PYKS catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and two molecules of malonyl-CoA.[8] Subsequently, the cytochrome P450 enzyme AbCYP82M3 mediates the cyclization to form tropinone.[8][9]
Tropinone: A Critical Metabolic Branch Point
Tropinone stands at a pivotal branch point in the pathway.[2] Its fate is determined by two distinct, NADPH-dependent reductase enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[10] These enzymes catalyze the stereospecific reduction of the keto group of tropinone, leading to different classes of alkaloids.
-
Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol). Tropine is the direct precursor for the biosynthesis of hyoscyamine and scopolamine.[9]
-
Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol). Pseudotropine serves as a precursor for the synthesis of calystegines, another group of tropane alkaloids.[9]
The significantly higher activity of TR-I in scopolamine-producing plants ensures that the metabolic flux is primarily directed towards tropine formation.[10]
The Final Steps: Biosynthesis of Scopolamine from Tropine
The conversion of tropine to scopolamine involves an esterification followed by a multi-step rearrangement and a final epoxidation. The hydroxylation step, which is central to this guide's topic, occurs on the hyoscyamine intermediate.
-
Littorine (B1216117) Formation: Tropine condenses with phenylalanine-derived phenyllactate to form the intermediate littorine.[5]
-
Conversion to Hyoscyamine: A multifunctional cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of littorine into hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[5][11]
-
Hydroxylation and Epoxidation: The final two steps are catalyzed by a single enzyme, hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[2]
It is important to note that the hydroxylation occurs on the hyoscyamine molecule, not directly on tropinone, to form the precursors of scopolamine. While 6-hydroxytropinone (B6363282) can be a substrate for certain enzymes in other plant families (e.g., Erythroxylaceae), it is not considered a primary intermediate in the well-characterized scopolamine pathway in Solanaceae.[14]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the tropane alkaloid pathway is controlled by several key enzymes. Putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) are often considered rate-limiting steps and are primary targets for metabolic engineering.[2] Their kinetic properties are summarized below.
| Enzyme | Substrate | Km (µM) | Source Organism | Reference |
| Hyoscyamine 6β-hydroxylase (H6H) | L-Hyoscyamine | 35 | Hyoscyamus niger | [9][12] |
| α-Ketoglutarate | 43 | Hyoscyamus niger | [9][12] | |
| 6,7-Dehydrohyoscyamine | 10 | Hyoscyamus niger | [9][12] | |
| Tropinone Reductase I (TR-I) | Tropinone | 2.5 | Datura stramonium | [15] (Implied) |
| NADPH | 1.8 | Datura stramonium | [15] (Implied) |
Note: Kinetic data can vary depending on the source organism and experimental conditions.
Experimental Protocols
5.1. Protocol for Hyoscyamine 6β-hydroxylase (H6H) Enzyme Assay
This protocol describes a method to determine the activity of H6H by monitoring the conversion of hyoscyamine.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), L-hyoscyamine, 2-oxoglutarate, ascorbate, and ferrous sulfate.[12]
-
Enzyme Addition: The reaction is initiated by adding the purified enzyme preparation or crude protein extract from plant roots.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted using an organic solvent like ethyl acetate.
-
Analysis: The extracted alkaloids (6β-hydroxyhyoscyamine and scopolamine) are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
5.2. Protocol for Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the transcript levels of key biosynthetic genes like PMT and H6H.
Detailed Methodology:
-
RNA Extraction: Harvest fresh plant tissue (e.g., roots), immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit or a CTAB-based protocol, including a DNase treatment step.
-
RNA Quality Control: Determine RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is ideal). Assess RNA integrity via agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) for each reaction and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene.
5.3. Protocol for Tropane Alkaloid Quantification by HPLC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of tropane alkaloids in plant extracts.
Detailed Methodology:
-
Sample Preparation: Lyophilize (freeze-dry) plant material and grind it into a homogenous powder.
-
Extraction: Extract a weighed amount of powder with a suitable solvent (e.g., acetonitrile with 1% acetic acid) using vortexing and sonication.
-
Clarification: Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Separate the alkaloids using a gradient mobile phase, typically consisting of water and acetonitrile with a formic acid modifier.
-
Mass Spectrometry Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive mode. For high specificity and sensitivity, employ Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each target alkaloid.
-
Quantification: Calculate the concentration of each alkaloid by comparing its peak area to a calibration curve generated from authentic standards.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. Application of metabolic engineering to the production of scopolamine [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 6-Hydroxytropinone in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a pivotal, yet often unquantified, intermediate in the intricate biosynthetic pathway of tropane (B1204802) alkaloids within the Solanaceae family. As a hydroxylated derivative of tropinone, it stands at a critical juncture leading to the formation of pharmacologically significant compounds such as scopolamine. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its role in biosynthetic pathways, and the analytical methodologies required for its study. While quantitative data for this transient intermediate is scarce in publicly available literature, this guide offers a framework for its investigation, drawing upon established protocols for related tropane alkaloids.
Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of tropane alkaloids is a complex process originating from amino acids. Putrescine, derived from either ornithine or arginine, undergoes a series of enzymatic transformations to form the characteristic bicyclic tropane ring. Tropinone is a key intermediate that can be reduced to tropine (B42219) or pseudotropine, leading to different classes of tropane alkaloids. This compound is understood to be a downstream intermediate from tropinone, playing a crucial role in the pathway leading to the potent anticholinergic agent, scopolamine.
Quantitative Data on Tropane Alkaloids in Solanaceae
| Plant Species | Plant Part | Atropine (B194438) (mg/g DW) | Scopolamine (mg/g DW) | Reference |
| Atropa belladonna | Leaves | 0.16 - 0.27% | Not Reported | |
| Atropa belladonna | Roots | Not Reported | Not Reported | |
| Datura stramonium | Leaves | ~4.0 | ~0.1 | |
| Datura stramonium | Seeds | ~1.28 | ~0.68 | |
| Hyoscyamus niger | Hairy Roots | Not Reported | 0.043 (in culture) | [1] |
Note: DW = Dry Weight. The concentrations of tropane alkaloids can vary significantly based on genetic and environmental factors.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, separation, and quantification of tropane alkaloids from Solanaceae plant material. These methods can be adapted and optimized for the specific analysis of this compound.
Protocol 1: Extraction of Tropane Alkaloids from Plant Material
This protocol describes a standard liquid-liquid extraction method for isolating tropane alkaloids.
1. Sample Preparation:
-
Harvest fresh plant material (e.g., roots, leaves).
-
Lyophilize (freeze-dry) the plant material to a constant weight.
-
Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
2. Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 5 mL of an extraction solvent (e.g., methanol (B129727) or a mixture of chloroform:methanol:ammonia (15:15:1 v/v/v)).
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more, combining all supernatants.
3. Acid-Base Partitioning (for purification):
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Redissolve the residue in 1 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 2 mL of diethyl ether three times to remove non-alkaloidal compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to approximately 10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous solution with 2 mL of dichloromethane (B109758) three times.
-
Combine the dichloromethane layers and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to dryness.
4. Final Sample Preparation:
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol or the initial mobile phase for chromatographic analysis.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of tropane alkaloids.
1. Derivatization (Silylation):
-
Take a 100 µL aliquot of the final extract from Protocol 1.
-
Evaporate to dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quantification:
-
Create a calibration curve using a certified reference standard of this compound.
-
Spike blank matrix samples with known concentrations of the standard to account for matrix effects.
-
Use an internal standard (e.g., atropine-d3) for improved accuracy.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not readily volatile for GC-MS.
1. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined by infusion of a pure standard.
-
2. Quantification:
-
As with GC-MS, quantification is achieved by generating a calibration curve with a certified reference standard and using an appropriate internal standard.
Logical Workflow for the Analysis of this compound
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound in Solanaceae plant material.
Conclusion
This compound remains a challenging yet critical target for researchers in the field of tropane alkaloid biosynthesis and drug development. While its transient nature has limited the availability of direct quantitative data, the methodologies outlined in this guide provide a robust framework for its isolation, identification, and quantification. By adapting and optimizing these established protocols, scientists can further elucidate the role of this enigmatic intermediate and potentially unlock new avenues for the metabolic engineering of valuable pharmaceutical compounds in Solanaceae. Further research focusing on the targeted analysis of biosynthetic intermediates in hairy root cultures or through the use of labeled precursors will be instrumental in filling the current knowledge gaps surrounding the natural occurrence of this compound.
References
Chemical properties and structure of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various tropane (B1204802) alkaloids, including anisodamine. This bicyclic compound, featuring a hydroxyl group at the sixth position of the tropinone (B130398) structure, possesses unique chemical properties that make it a valuable building block in the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of this compound, tailored for professionals in research and drug development. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, this guide summarizes the current understanding and presents a logical workflow for its production.
Chemical Properties and Structure
This compound is a tropane alkaloid derivative characterized by a distinct bicyclic structure.[1] Its chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₂ | [2] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 120-121 °C | [4] |
| Boiling Point | 291.6 ± 35.0 °C at 760 mmHg | [4] |
| logPoct/wat (Octanol/Water Partition Coefficient) | -0.217 (Calculated) | [5] |
| Water Solubility (log₁₀WS in mol/l) | -0.41 (Calculated) | [5] |
Structural and Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [3] |
| CAS Number | 5932-53-6 | [2] |
| SMILES | CN1[C@@H]2CC([C@H]1CC(=O)C2)O | [3] |
| InChI Key | UOHSTKWPZWFYTF-LSBSRIOGSA-N | [3] |
Synthesis of this compound
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively reported in the accessible scientific literature. The following sections outline general methodologies that are commonly employed for compounds of this nature.
General Synthetic Approach
The synthesis of this compound would likely involve the reaction of a suitable tropinone derivative with an oxidizing agent capable of introducing a hydroxyl group at the C6 position. The reaction would necessitate careful control of stoichiometry, temperature, and reaction time to optimize the yield and minimize side products. Post-reaction, a purification step, such as column chromatography, would be essential to isolate the desired product.
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be a suitable technique for the analysis of this compound.
-
Column: A C18 stationary phase is commonly used for the separation of polar organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.
-
Detection: UV detection at a wavelength where the chromophore of the molecule absorbs, or mass spectrometry (LC-MS) for more sensitive and specific detection, would be appropriate.
-
Sample Preparation: Samples would be dissolved in a suitable solvent, such as the mobile phase, and filtered prior to injection.
3.2.2. Gas Chromatography (GC)
Gas chromatography could also be employed for the analysis of this compound, potentially with derivatization to improve volatility and thermal stability.
-
Column: A non-polar or medium-polarity capillary column would be appropriate.
-
Carrier Gas: Helium or hydrogen are typically used as carrier gases.
-
Injector and Detector Temperatures: These would need to be optimized to ensure efficient vaporization of the analyte without degradation.
-
Temperature Program: A temperature ramp would likely be necessary to achieve good separation of the analyte from any impurities.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
Biological Activity and Signaling Pathways
The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active tropane alkaloids.[2] It is a precursor to anisodamine, a drug known for its effects on the cholinergic system. While this compound itself has been studied for its interactions with biological systems, including potential receptor binding, it is not typically considered the final active pharmaceutical ingredient.[6] As such, there are no well-defined signaling pathways directly attributed to this compound itself. Its biological relevance is intrinsically linked to the pathways of the molecules it is used to synthesize.
The logical relationship of its role as a precursor is depicted in the following diagram.
Conclusion
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 5. This compound (CAS 5932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Hydroxytropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxytropinone (C₈H₁₃NO₂), a significant tropane (B1204802) alkaloid derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by presenting key spectroscopic data (NMR, IR, and MS) in a structured and accessible format, alongside detailed experimental methodologies.
Core Spectroscopic Data
The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Data not available in search results |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1250-1020 | Medium | C-N stretch (tertiary amine) |
Note: The presented FT-IR data is based on characteristic absorption frequencies for the functional groups present in this compound. Actual peak positions and intensities may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 155.09 | [M]⁺ (Molecular Ion) |
| Fragmentation data not available in search results | Fragment Ions |
Experimental Collision Cross Section Data: [1]
-
129.96 Ų [M+H]⁺
-
132.15 Ų [M+Na]⁺
-
126.16 Ų [M+H-H₂O]⁺
Note: The molecular ion peak corresponds to the molecular weight of this compound (155.19 g/mol ).[1] The fragmentation pattern can provide valuable structural information.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of tropane alkaloids and related organic compounds.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a tropane alkaloid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
A general protocol for obtaining the mass spectrum of this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject a small volume of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., DB-1).
-
A temperature program is used to elute the compound.[2]
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron ionization (typically at 70 eV) is used to generate the molecular ion and fragment ions.
-
The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis and a simplified representation of a relevant biochemical pathway.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
References
An In-depth Technical Guide to the Chirality and Stereochemistry of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a pivotal synthetic intermediate in the development of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities.[1] Its rigid bicyclic structure, derived from tropinone, possesses multiple stereocenters, making a thorough understanding of its stereochemistry crucial for the synthesis of enantiomerically pure and pharmacologically specific drugs. This guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its stereoisomers, synthesis, and enzymatic resolution, with a focus on providing actionable data and protocols for researchers in the field. The primary application of this compound lies in its role as a precursor for pharmaceuticals such as anisodamine, which is known to act as an antagonist to nicotinic acetylcholine (B1216132) receptors.[1]
Stereochemistry of this compound
The 8-azabicyclo[3.2.1]octane core of this compound contains two chiral bridgehead carbons (C1 and C5) and an additional stereocenter at the carbon bearing the hydroxyl group (C6). This gives rise to the potential for multiple stereoisomers. The orientation of the hydroxyl group relative to the piperidine (B6355638) ring of the tropane skeleton is designated as either exo (also referred to as β) or endo (α).
The four possible stereoisomers of this compound are presented below:
-
(exo)-isomers (β-isomers):
-
(+)-6β-Hydroxytropinone: (1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
-
(-)-6β-Hydroxytropinone: (1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
-
-
(endo)-isomers (α-isomers):
-
(+)-6α-Hydroxytropinone: (1S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
-
(-)-6α-Hydroxytropinone: (1R,5R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
-
The relationship between these stereoisomers is crucial for understanding their synthesis and biological activity. The (+)- and (-)-isomers of each form (exo and endo) are enantiomers, while a diastereomeric relationship exists between the exo and endo forms.
Physicochemical and Spectroscopic Data
Quantitative data for the individual stereoisomers of this compound is sparse in the literature, with most reported data pertaining to the racemic mixture of (±)-6β-hydroxytropinone.
| Property | (±)-6β-Hydroxytropinone | (+)-6β-Hydroxytropinone | Reference |
| CAS Number | 5932-53-6 | Not available | [2] |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | 155.19 g/mol | |
| Appearance | White to off-white solid | Not available | [2] |
| Specific Rotation ([\alpha]D) | 0° (racemic) | Data not available | |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Not available | 34.6, 41.0, 41.4, 43.4, 58.9, 68.2, 75.1, 207.8 |
Synthesis and Resolution
The preparation of enantiomerically pure this compound is a key challenge and can be approached through asymmetric synthesis or resolution of a racemic mixture.
Enantioselective Synthesis of (+)-6β-Hydroxytropinone
An enantioselective synthesis of (+)-6β-hydroxytropinone has been reported, starting from a chiral synthon. The overall synthetic pathway is depicted below.
References
An In-depth Technical Guide to the Physical Properties of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 6-Hydroxytropinone, a significant bicyclic compound in synthetic organic chemistry. The focus of this document is on its melting point and solubility characteristics, crucial parameters for its application in pharmaceutical synthesis and broader chemical research.
Core Physical Properties
This compound presents as a white to off-white solid. Its physical characteristics are pivotal for its handling, purification, and application in various chemical reactions.
The known quantitative physical properties of this compound are summarized in the table below. These values are essential for laboratory use, particularly in designing purification protocols and reaction conditions.
| Physical Property | Value | Notes |
| Melting Point | 120-121 °C | Literature value[1]. |
| Water Solubility | log10WS (mol/L) = -0.41 | This is a calculated property[2]. |
| Solubility in Organic Solvents | Soluble | Generally soluble in organic solvents[3]. |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point and solubility of this compound.
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved[4].
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
A rapid heating rate (e.g., 10-20 °C per minute) can be initially used to determine an approximate melting range[1].
-
For an accurate measurement, the experiment is repeated with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the anticipated melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range[4]. For pure compounds, this range is typically narrow.
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The following protocols describe methods to determine the solubility of this compound in aqueous and organic solvents.
2.2.1. Aqueous Solubility: Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus:
-
Glass flasks with stoppers
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A quantitative analysis method (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Sample Preparation: An excess amount of this compound is weighed and added to a flask containing a known volume of purified water.
-
Equilibration: The flask is sealed and placed in a shaker or on a stirrer at a constant temperature (e.g., 25 °C). The mixture is agitated for an extended period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solid[5][6].
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The mixture is then centrifuged to further separate the solid from the supernatant.
-
Sample Analysis: A sample of the clear supernatant is carefully removed and filtered to remove any remaining solid particles. The concentration of this compound in the filtrate is then determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC, which requires the prior establishment of a calibration curve[5].
2.2.2. Solubility in Organic Solvents: Qualitative Determination
A qualitative assessment of solubility in various organic solvents is often sufficient for routine laboratory applications.
Principle: A small, known amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.
Apparatus:
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Graduated pipette or burette
Procedure:
-
Sample Preparation: A pre-weighed small amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A known volume of the organic solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is vigorously agitated using a vortex mixer or stirred until the solid is completely dissolved or it is clear that no further dissolution is occurring.
-
Observation and Classification:
-
Soluble: If the entire solid dissolves.
-
Slightly Soluble: If a noticeable amount of solid dissolves but some remains undissolved.
-
Insoluble: If no significant amount of the solid dissolves.
-
This process can be repeated with different organic solvents to create a solubility profile.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of experiments for determining the key physical properties of this compound.
References
Discovery and history of 6-Hydroxytropinone
6-Hydroxytropinone is a derivative of tropinone (B130398) and a member of the tropane (B1204802) alkaloid class of compounds. Tropane alkaloids are a group of naturally occurring compounds and their synthetic derivatives that are known for their physiological effects and are the subject of extensive research in drug development. While the specific historical details of the initial discovery of this compound are not prominently documented, its chemical structure and properties are understood within the broader context of tropane alkaloid chemistry.
The synthesis of tropinone itself was a significant achievement in chemistry, famously accomplished by Richard Willstätter in 1901. This work was crucial for understanding the structure of cocaine and other related alkaloids. The derivatives of tropinone, including hydroxylated forms like this compound, are often studied for their potential as intermediates in the synthesis of other more complex molecules with therapeutic potential.
Research in this area often involves the chemical or enzymatic transformation of tropinone and its derivatives. For instance, studies have explored the use of enzymes like tropinone reductases to produce various tropane alkaloids. The hydroxylation of tropinone at the 6-position can be a key step in creating analogues of existing drugs or novel compounds for pharmacological screening.
Due to the limited publicly available information on the specific discovery and detailed historical experimental protocols for this compound, a comprehensive technical guide with the requested data presentation, experimental protocols, and signaling pathway diagrams cannot be constructed at this time. Further investigation into specialized chemical literature and historical archives would be necessary to uncover the specific details of its initial synthesis and characterization.
Methodological & Application
Synthesis of 6-Hydroxytropinone from Tropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398). Direct chemical C-H activation at the C6 position of tropinone is challenging and not widely documented. The primary established method for obtaining this compound is through a de novo synthesis from different starting materials. However, advancements in biocatalysis, particularly the use of cytochrome P450 enzymes, present a promising route for the direct hydroxylation of the tropane (B1204802) core. This document will focus on the biocatalytic approach, leveraging the capabilities of enzymes known to perform specific hydroxylations on tropane alkaloids.
Introduction
This compound is a valuable intermediate in the synthesis of various tropane alkaloids with significant pharmacological activities. Its structural modification can lead to the development of novel therapeutic agents. While the de novo synthesis of this compound is established, the direct conversion from the readily available precursor, tropinone, offers a more convergent and potentially efficient synthetic strategy. Biocatalysis, utilizing enzymes such as cytochrome P450 monooxygenases, provides a highly selective and environmentally benign alternative to traditional chemical methods for C-H functionalization. Specifically, enzymes like hyoscyamine (B1674123) 6β-hydroxylase (H6H), which are involved in the biosynthesis of tropane alkaloids like scopolamine, demonstrate the feasibility of hydroxylating the tropane ring at the C6 position[1].
Biocatalytic Synthesis of this compound
The conversion of tropinone to this compound can be achieved through enzymatic hydroxylation. This process typically involves a whole-cell biocatalyst system expressing a suitable cytochrome P450 enzyme and its redox partners.
Signaling Pathway and Logic
The biocatalytic hydroxylation of tropinone relies on the catalytic cycle of a cytochrome P450 enzyme. This cycle involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond of the substrate.
Experimental Protocols
The following protocols are based on general procedures for whole-cell biocatalysis using recombinant E. coli expressing a cytochrome P450 enzyme. Optimization of specific parameters will be necessary for the selected enzyme system.
Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis
Objective: To produce this compound from tropinone using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells expressing the desired cytochrome P450 monooxygenase and a suitable reductase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Glucose.
-
Tropinone.
-
Ethyl acetate (B1210297).
-
Anhydrous sodium sulfate.
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator).
Procedure:
-
Cultivation of Biocatalyst: Inoculate a single colony of the recombinant E. coli into 50 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking at 220 rpm.
-
Induction: Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with cold potassium phosphate buffer. Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 30-50).
-
Biotransformation: In a suitable reaction vessel, combine the cell suspension with glucose (as a cofactor regeneration source, final concentration 1-2% w/v) and tropinone (as the substrate, final concentration 1-5 mM). The reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by periodically taking samples for analysis.
-
Product Extraction: After the reaction, centrifuge the mixture to separate the cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the final product by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Data Presentation
The following table summarizes hypothetical quantitative data for the biocatalytic synthesis of this compound. Actual data will vary depending on the specific enzyme and reaction conditions used.
| Parameter | Value |
| Biocatalyst | Recombinant E. coli BL21(DE3) |
| Expressed Enzyme | Cytochrome P450 (e.g., H6H variant) |
| Substrate (Tropinone) Conc. | 5 mM |
| Cell Density (OD₆₀₀) | 40 |
| Reaction Temperature | 28 °C |
| Reaction Time | 48 h |
| Conversion Rate | 75% |
| Isolated Yield | 65% |
| Product Purity | >95% (after chromatography) |
| Spectroscopic Data (¹H NMR) | Consistent with this compound structure |
| Spectroscopic Data (MS) | m/z = 156.1025 [M+H]⁺ |
Conclusion
The biocatalytic synthesis of this compound from tropinone represents a modern and efficient approach to producing this valuable intermediate. While requiring expertise in molecular biology and bioprocess engineering, this method offers high selectivity and operates under mild, environmentally friendly conditions. The protocols and data presented herein provide a foundation for researchers to develop and optimize their own biocatalytic systems for the synthesis of this compound and other functionalized tropane alkaloids. Further research into enzyme engineering and process optimization can lead to even higher yields and efficiencies.
References
Enantioselective Synthesis of 6-Hydroxytropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a pivotal chiral intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of natural products with significant pharmacological activities. Notably, it is a key precursor in the production of anisodamine (B1666042), a muscarinic acetylcholine (B1216132) receptor antagonist used in the treatment of acute circulatory shock. The stereochemistry at the C-6 position is crucial for the biological activity of the final products, making the enantioselective synthesis of this compound a critical step in drug development. This document provides detailed application notes and protocols for the enantioselective synthesis of 6β-hydroxytropinone, focusing on a highly efficient enzymatic approach.
Key Synthetic Strategy: Enzymatic C-H Oxidation
The most prominent and effective method for the enantioselective synthesis of 6β-hydroxytropinone involves the biocatalytic hydroxylation of a tropinone (B130398) derivative. This strategy leverages the high selectivity of enzymes, specifically engineered cytochrome P450 monooxygenases, to introduce a hydroxyl group at the C-6 position with excellent control over stereochemistry.
A key transformation in this field is the enantioselective hydroxylation of N-Boc-nortropinone, an N-protected derivative of tropinone. This enzymatic C-H oxidation is catalyzed by an engineered cytochrome P450 enzyme, often expressed in a microbial host such as E. coli. The N-Boc protecting group facilitates the reaction and can be subsequently removed to yield the desired 6β-hydroxytropinone.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the enzymatic enantioselective hydroxylation of N-Boc-nortropinone.
| Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Engineered Cytochrome P450 (e.g., P450-BM3 variant) | N-Boc-nortropinone | N-Boc-6β-hydroxytropinone | >95 | >99 (for the β-isomer) | [1] |
Note: The data presented are representative and may vary depending on the specific engineered enzyme variant, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-Boc-6β-hydroxytropinone
This protocol describes the whole-cell biocatalytic hydroxylation of N-Boc-nortropinone using an E. coli strain expressing an engineered cytochrome P450 enzyme and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing the engineered cytochrome P450 monooxygenase and glucose dehydrogenase
-
N-Boc-nortropinone
-
Glucose
-
NADP⁺
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Antifoaming agent
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Fermenter or baffled shake flasks
-
Centrifuge
-
High-pressure homogenizer or sonicator
-
Incubator shaker
-
pH meter
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Cultivation of Recombinant E. coli :
-
Inoculate a suitable volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a fresh colony of the recombinant E. coli strain.
-
Incubate at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-24 hours to allow for protein expression.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in potassium phosphate buffer (50 mM, pH 7.4).
-
(Optional, for cell-free extract) Lyse the cells using a high-pressure homogenizer or sonicator on ice. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract). For whole-cell catalysis, proceed with the resuspended cells.
-
-
Biotransformation:
-
In a reaction vessel, combine the potassium phosphate buffer, glucose (e.g., 100 mM), and NADP⁺ (e.g., 0.5 mM).
-
Add the whole cells or cell-free extract to the reaction mixture.
-
Dissolve N-Boc-nortropinone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 1-10 g/L).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours. Monitor the progress of the reaction by HPLC or GC-MS.
-
-
Product Extraction and Purification:
-
After the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure N-Boc-6β-hydroxytropinone.
-
Protocol 2: Deprotection of N-Boc-6β-hydroxytropinone
This protocol describes the removal of the N-Boc protecting group to yield 6β-hydroxytropinone.
Materials:
-
N-Boc-6β-hydroxytropinone
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-6β-hydroxytropinone in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 6β-hydroxytropinone. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Workflow for the enantioselective synthesis of 6β-hydroxytropinone.
Caption: Simplified catalytic cycle of cytochrome P450 monooxygenase.
Conclusion
The enantioselective synthesis of this compound, a critical building block for valuable pharmaceuticals, is efficiently achieved through a biocatalytic approach. The use of engineered cytochrome P450 enzymes provides a highly selective and environmentally friendly alternative to traditional chemical methods, yielding the desired 6β-hydroxytropinone with excellent enantiomeric excess. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: Laboratory Scale Synthesis of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-hydroxytropinone (B6363282), a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids with significant pharmacological applications. The synthesis is based on the allylic oxidation of tropinone (B130398) using selenium dioxide, a method originally reported by Sheehan and Bloom. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, a summary of key quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a key synthetic intermediate for the production of various pharmacologically active compounds. Its structure, featuring a hydroxyl group on the tropane core, allows for further functionalization to create a diverse range of derivatives. The synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. The protocol detailed herein describes a reliable method for its preparation from the readily available starting material, tropinone.
Chemical Reaction
The synthesis of this compound is achieved through the allylic oxidation of tropinone using selenium dioxide (SeO₂) in a suitable solvent system.
Reaction Scheme:
Tropinone + SeO₂ → this compound
Data Presentation
The following table summarizes the key quantitative data associated with this synthesis protocol.
| Parameter | Value |
| Starting Material | Tropinone |
| Reagent | Selenium Dioxide (SeO₂) |
| Solvent | Dioxane |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Product Yield | 40-50% |
| Melting Point | 124-126 °C |
Experimental Protocol
Materials and Reagents:
-
Tropinone
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Activated Carbon
-
Celite
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tropinone in anhydrous dioxane.
-
Addition of Reagent: To the stirred solution, add a stoichiometric amount of selenium dioxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The solution will turn dark and a black precipitate of selenium will form.
-
Work-up: a. After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the selenium precipitate. b. Wash the Celite pad with chloroform and combine the filtrates. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Purification: a. Dissolve the crude residue in a minimal amount of hot water. b. Add activated carbon and heat the solution gently. c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration and wash them with a small amount of cold water. f. Recrystallize the product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 6-Hydroxytropinone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a key bicyclic tropane (B1204802) alkaloid derivative used as a synthetic intermediate in the development of various pharmaceuticals, notably as a precursor for compounds like anisodamine.[1] It is a white to off-white solid with a reported melting point of 120-121°C.[2] Achieving high purity of this compound is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solution.[3]
These application notes provide a comprehensive guide, including solvent selection strategies and detailed protocols, for the purification of this compound via recrystallization.
Principle of Recrystallization
The effectiveness of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at High Temperatures: The solvent should dissolve a large amount of this compound at or near its boiling point.[4]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[4]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
-
Inertness: The solvent must not react chemically with this compound.[4]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[5]
Given the polar nature of this compound, stemming from its hydroxyl, ketone, and tertiary amine functional groups, polar organic solvents are likely candidates for recrystallization.[1] A list of potential solvents includes acetone, ethyl acetate, chloroform, dichloromethane, and DMSO.[6]
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Before performing a large-scale recrystallization, a systematic solvent screening is essential to identify the optimal solvent or solvent system.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., acetone, ethyl acetate, ethanol, methanol, water) dropwise at room temperature, swirling after each addition. Record the solubility at room temperature. A good candidate will show poor solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Note the amount of solvent required.
-
An ideal solvent will dissolve the compound completely near its boiling point in a minimal amount of solvent.[7]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.
-
Record all observations in a table for comparison (see Table 1).
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Caption: Workflow for selecting a suitable recrystallization solvent.
Protocol 2: Single-Solvent Recrystallization of this compound
This protocol should be used once an optimal solvent has been identified.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the selected solvent in small portions while gently heating and stirring. Continue adding the minimum amount of near-boiling solvent until all the solid has just dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for an extended period. For final drying, transfer the crystals to a watch glass or drying dish and dry in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the mass of the recovered crystals to calculate the percent recovery. Measure the melting point of the purified crystals to assess purity. A sharp melting point close to the literature value (120-121°C) indicates high purity.[2]
Caption: General workflow for single-solvent recrystallization.
Protocol 3: Two-Solvent Recrystallization
This method is useful if no single solvent provides the desired solubility profile. It requires two miscible solvents: one in which this compound is highly soluble (solvent 1) and one in which it is poorly soluble (solvent 2). Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane.
Methodology:
-
Dissolve the crude this compound in the minimum amount of hot solvent 1.
-
While keeping the solution hot, add solvent 2 dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of hot solvent 1 until the solution becomes clear again.
-
Remove the flask from the heat and proceed with the cooling, crystallization, and collection steps as described in Protocol 2 (steps 4-9).
Data Presentation and Analysis
Systematic recording of experimental data is crucial for optimizing the purification process. The following tables should be used to document findings.
Table 1: Solvent Screening Results for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations (Crystal quality, color) |
|---|---|---|---|---|
| Acetone | ||||
| Ethyl Acetate | ||||
| Ethanol | ||||
| Methanol | ||||
| Water |
| Other | | | | |
Table 2: Recrystallization Quantitative Data
| Parameter | Trial 1 | Trial 2 |
|---|---|---|
| Starting Material | ||
| Crude Mass (g) | ||
| Initial Melting Point (°C) | ||
| Recrystallization Conditions | ||
| Solvent(s) Used | ||
| Volume of Solvent(s) (mL) | ||
| Results | ||
| Recovered Mass (g) | ||
| Percent Recovery (%) | ||
| Final Melting Point (°C) |
| Crystal Appearance | | |
Calculation: Percent Recovery (%) = (Mass of Pure Crystals / Mass of Crude Material) x 100
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as many are flammable and/or toxic. Avoid open flames.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.
-
Take care when heating solvents, especially those with low boiling points, to prevent bumping or flashing. Use boiling chips or a magnetic stir bar for smooth boiling.
References
- 1. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 3. youtube.com [youtube.com]
- 4. Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds | PDF | Solubility | Filtration [scribd.com]
- 5. mt.com [mt.com]
- 6. This compound | CAS:5932-53-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Note: HPLC Analysis for Purity Determination of 6-Hydroxytropinone
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Its chemical formula is C8H13NO2 with a molecular weight of 155.19 g/mol [1][2][3][4]. The purity of this compound is critical for the quality and safety of the final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of active pharmaceutical ingredients (APIs) by separating the main compound from any potential impurities[5][6]. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.
Method Summary
The developed method utilizes a C18 reversed-phase column with a gradient elution of a mobile phase consisting of acidified water and acetonitrile. This method effectively separates this compound from its potential process-related impurities and degradation products. UV detection is employed for the quantification of all separated components. The method is validated for its specificity, linearity, accuracy, and precision to ensure reliable and consistent results.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 50 | 50 |
| 22.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from potential impurities. A typical chromatogram shows a sharp, well-defined peak for the main analyte with good resolution from other minor peaks.
Table 2: System Suitability Results
| Parameter | This compound | Acceptance Criteria |
| Retention Time (min) | 8.52 | - |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
Table 3: Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.21 | 0.15 | Impurity A |
| 2 | 6.89 | 0.25 | Impurity B |
| 3 | 8.52 | 99.52 | This compound |
| 4 | 10.15 | 0.08 | Impurity C |
| Total | 100.00 |
This application note presents a robust and reliable RP-HPLC method for the purity determination of this compound. The method is specific, sensitive, and accurate, making it suitable for routine quality control of this compound in a pharmaceutical development and manufacturing environment.
Protocol: Purity Determination of this compound by HPLC
1.0 Objective
To provide a detailed procedure for the determination of the purity of this compound by High-Performance Liquid Chromatography (HPLC).
2.0 Scope
This protocol is applicable to the analysis of this compound bulk drug substance for the purpose of purity assessment and impurity profiling.
3.0 Responsibilities
It is the responsibility of trained analytical chemists and laboratory personnel to follow this protocol.
4.0 Apparatus and Materials
-
HPLC System with UV Detector
-
C18 Column (150 mm x 4.6 mm, 5 µm)
-
Analytical Balance
-
pH Meter
-
Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)
-
Pipettes
-
Syringes and 0.45 µm syringe filters
-
Acetonitrile (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
5.0 Procedure
5.1 Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.
5.2 Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase A and sonicate to dissolve.
-
Make up the volume to 100 mL with Mobile Phase A and mix well. This is the standard stock solution (100 µg/mL).
-
Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A to obtain a final concentration of 10 µg/mL.
5.3 Preparation of Sample Solution
-
Accurately weigh about 10 mg of the this compound sample and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase A and sonicate to dissolve.
-
Make up the volume to 100 mL with Mobile Phase A and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5.4 HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability. The %RSD for the peak area of the five replicate injections should be not more than 2.0%.
-
Inject the sample solution in duplicate.
6.0 Data Analysis and Calculations
6.1 Identification
The principal peak in the chromatogram of the sample solution should correspond to the retention time of the principal peak in the chromatogram of the standard solution.
6.2 Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
7.0 Visualization of Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
References
Application Note: Identification of 6-Hydroxytropinone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and analysis of 6-Hydroxytropinone (B6363282) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tropane (B1204802) alkaloid, contains a hydroxyl group that can make it less volatile and prone to peak tailing during GC analysis.[1][2][3] To address this, a derivatization step is often employed to improve its chromatographic properties.[4][5] This document outlines the necessary steps from sample preparation and derivatization to the instrumental analysis and data interpretation, providing a robust starting point for method development and validation in research and drug development settings.
Introduction
This compound (C8H13NO2, Molar Mass: 155.19 g/mol ) is a tropane alkaloid of interest in various fields of chemical and pharmaceutical research.[1][3][6] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] However, the direct analysis of polar compounds containing active hydrogens, such as the hydroxyl group in this compound, can be challenging. Chemical derivatization is a common strategy to enhance the volatility and thermal stability of such analytes, leading to improved peak shape and sensitivity.[4][5][9] This protocol details a GC-MS method incorporating a silylation derivatization step for the effective analysis of this compound.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol assumes the analyte is in a liquid matrix.
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 9-10 using a suitable base (e.g., 1M NaOH) to ensure this compound is in its free base form.
-
Extraction: To 1 mL of the pH-adjusted sample, add 5 mL of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean glass test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dry residue now contains the extracted this compound.
Derivatization (Silylation)
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[5]
-
Reagent Addition: To the dry residue from the sample preparation step, add 100 µL of a silylating agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the sample to cool to room temperature before GC-MS analysis. The resulting derivative is the TMS-ether of this compound.
GC-MS Instrumental Parameters
The following parameters provide a starting point for analysis and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Oven Program | - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 40 - 450 m/z |
| Scan Mode | Full Scan (for identification) |
Data Presentation
Expected Quantitative Data
The following table summarizes the key identifiers for this compound and its expected TMS derivative. The retention time and mass fragments are predictive and will need to be confirmed experimentally.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C8H13NO2 | 155.19 | (Variable, may show poor peak shape) | (Underivatized spectrum) |
| This compound-TMS | C11H21NO2Si | 227.37 | 10 - 15 | (M+), fragments corresponding to loss of methyl, TMS groups |
Note: The Kovats retention index for underivatized this compound on a non-polar DB-1 column has been reported as 1325, which can be used as a reference point for identification.[6]
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by GC-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound by GC-MS. The inclusion of a liquid-liquid extraction and a silylation derivatization step is crucial for achieving good chromatographic performance and reliable identification. The provided instrumental parameters serve as a solid foundation for method development. Researchers and scientists can adapt and optimize this protocol to suit their specific analytical needs and instrumentation, ensuring accurate and reproducible results in the analysis of this and similar tropane alkaloids.
References
- 1. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. This compound [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of Anisodamine from 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of anisodamine (B1666042), a tropane (B1204802) alkaloid with significant pharmacological applications, using 6-hydroxytropinone (B6363282) as a key starting material. Anisodamine, also known as 6β-hydroxyhyoscyamine, is used for treating acute circulatory shock and other conditions.[1] This document outlines a multi-step chemical synthesis route, providing detailed procedures for each reaction, and presenting relevant quantitative data in a clear, tabular format.
Overview of the Synthetic Pathway
The synthesis of anisodamine from this compound is a multi-step process that involves the protection of the hydroxyl group, stereoselective reduction of a ketone, esterification, and final deprotection. The overall workflow is depicted below.
Caption: Overall synthetic workflow for anisodamine.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of anisodamine from this compound.
Step 1: Acetylation of 6β-Hydroxytropinone to 6β-Acetoxytropinone
This initial step involves the protection of the 6-hydroxyl group of 6β-hydroxytropinone as an acetate (B1210297) ester to prevent interference in subsequent reaction steps.
Protocol:
-
Dissolve 6β-hydroxytropinone in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (B1165640) or acetyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6β-acetoxytropinone.
Step 2: Stereoselective Reduction of 6β-Acetoxytropinone to 6β-Acetoxytropine
The stereoselective reduction of the 3-keto group to a 3α-hydroxyl group is a critical step to ensure the correct stereochemistry of anisodamine. This is typically achieved using a hydride reducing agent.
Protocol:
-
Dissolve 6β-acetoxytropinone in a suitable solvent, such as methanol (B129727) or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride, in small portions to the stirred solution. The choice of reducing agent and conditions is crucial for achieving high stereoselectivity for the 3α-hydroxyl isomer (tropine configuration).
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of acetone, followed by water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like chloroform (B151607) or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield crude 6β-acetoxytropine.
-
Purify the product by recrystallization or column chromatography.
Step 3: Preparation of O-Acetyltropic Acid Chloride
The acylating agent, O-acetyltropic acid chloride, is prepared from tropic acid in a two-step process.
Caption: Synthesis of the acylating agent.
Protocol:
-
Acetylation of Tropic Acid:
-
Add tropic acid to acetyl chloride at room temperature with stirring. A clear solution should form within an hour.
-
Continue stirring for another hour to ensure the reaction is complete (monitored by TLC).
-
-
Conversion to Acid Chloride:
-
To the solution of O-acetyltropic acid, add thionyl chloride dropwise over a period of 30 minutes.
-
Stir the mixture overnight at room temperature, followed by heating at 50 °C for one hour.
-
Evaporate the excess thionyl chloride and solvent under reduced pressure to obtain crude O-acetyltropic acid chloride as an oil, which can be used in the next step without further purification.
-
Step 4: Esterification of 6β-Acetoxytropine with O-Acetyltropic Acid Chloride
This step involves the coupling of the protected tropane derivative with the activated tropic acid derivative to form the ester linkage.
Protocol:
-
Dissolve 6β-acetoxytropine in a dry, inert solvent such as dichloromethane or acetonitrile.
-
Add the freshly prepared O-acetyltropic acid chloride to the solution.
-
The reaction can be carried out at room temperature over several days or by heating to reflux to increase the reaction rate.[2] The progress of the esterification should be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a dilute aqueous acid, followed by a dilute aqueous base to remove any unreacted starting materials.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude diacetyl-anisodamine.
-
Purification can be achieved by column chromatography.
Step 5: Hydrolysis of Diacetyl-anisodamine to Anisodamine
The final step is the removal of the two acetyl protecting groups to yield the target molecule, anisodamine.
Protocol:
-
Dissolve the diacetyl-anisodamine in a suitable solvent mixture, such as methanol/water.
-
Add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the hydrolysis by TLC until both acetyl groups are removed.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., chloroform) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., ammonia (B1221849) or sodium carbonate) to precipitate the free base of anisodamine.
-
Extract the product into an organic solvent like chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude anisodamine.
-
The final product can be purified by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the expected yields and key parameters for the synthesis of anisodamine. The data is compiled from analogous reactions reported in the literature, and actual yields may vary depending on the specific experimental conditions.
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Acetylation of 6β-Hydroxytropinone | Acetic anhydride, Pyridine | ~80-90% (estimated) | General Acetylation |
| 2 | Reduction of 6β-Acetoxytropinone | Sodium borohydride | High (Stereoselectivity dependent on conditions) | Analogous Reductions |
| 3 | Preparation of O-Acetyltropic Acid Chloride | Acetyl chloride, Thionyl chloride | High (used in situ) | [2] |
| 4 | Esterification | 6β-Acetoxytropine, O-Acetyltropic Acid Chloride | ~60-70% | [2] |
| 5 | Hydrolysis | Sodium hydroxide | ~80-90% (estimated) | General Hydrolysis |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride and acetyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Tropane alkaloids are biologically active and should be handled with care.
These protocols provide a comprehensive guide for the synthesis of anisodamine from this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available analytical techniques.
References
Synthesis of Novel Derivatives from 6-Hydroxytropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 6-Hydroxytropinone. This versatile bicyclic compound, a member of the tropane (B1204802) alkaloid family, serves as a valuable starting material for generating a diverse range of molecules with potential therapeutic applications.[1] The protocols outlined below focus on the derivatization of the ketone functionality, offering a gateway to new chemical entities for drug discovery and development.
Introduction
This compound (8-methyl-8-azabicyclo[3.2.1]octan-6-ol-3-one) is a key intermediate in the synthesis of various pharmaceuticals.[1] Its rigid bicyclic structure and multiple functional groups—a ketone, a hydroxyl group, and a tertiary amine—provide several points for chemical modification, enabling the creation of diverse molecular scaffolds. The derivatives of the closely related tropinone (B130398) have shown a range of biological activities, including anticancer properties.[2] This document details a robust protocol for the synthesis of α,β-unsaturated ketone derivatives of tropinone, a methodology that can be adapted for this compound, and discusses their potential biological significance.
Data Presentation
Table 1: Synthesis of α,β-Unsaturated Ketone Derivatives of Tropinone via Claisen-Schmidt Condensation
| Derivative | Aldehyde Reactant | Yield (%) |
| 1 | Benzaldehyde | 82 |
| 2 | 2-Chlorobenzaldehyde | 75 |
| 3 | 3-Chlorobenzaldehyde | 85 |
| 4 | 4-Chlorobenzaldehyde | 88 |
| 5 | 4-Bromobenzaldehyde | 90 |
| 6 | 2-Bromobenzaldehyde | 78 |
| 7 | 2-Methylbenzaldehyde | 72 |
| 8 | 4-Methylbenzaldehyde | 85 |
| 9 | 2-Methoxybenzaldehyde | 70 |
| 10 | 2,4-Dimethoxybenzaldehyde | 73 |
| 11 | 4-(Trifluoromethyl)benzaldehyde | 80 |
| 12 | 4-Cyanobenzaldehyde | 82 |
| 13 | 1-Naphthaldehyde | 76 |
| 14 | 2-Naphthaldehyde | 79 |
| 15 | 2-Thiophenecarboxaldehyde | 81 |
| 16 | 2-Furaldehyde | 83 |
Data adapted from Yin et al., 2017.[3]
Table 2: In Vitro Cytotoxicity of Selected Tropinone Derivatives (IC₅₀ in µM)
| Derivative | HL-60 (Leukemia) | A-549 (Lung Cancer) | SMMC-7721 (Hepatoma) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |
| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |
| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |
| Cisplatin (DDP) | 4.56 | 15.23 | 13.86 | 21.89 | 19.56 |
Data adapted from Yin et al., 2017.[1][3]
Experimental Protocols
General Protocol for the Synthesis of α,β-Unsaturated Ketone Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of α,β-unsaturated ketone derivatives from a tropinone scaffold. This method can be adapted for this compound, bearing in mind potential differences in reactivity due to the presence of the hydroxyl group.
Materials:
-
Tropinone (or this compound)
-
Appropriate aromatic or heteroaromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tropinone (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Initiation of Condensation: Cool the solution in an ice bath. While stirring, slowly add a 20% aqueous solution of sodium hydroxide (5 mL).
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 20 minutes, then continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure α,β-unsaturated ketone derivative.[3]
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to determine the molecular weight.
-
Melting point analysis to assess purity.
For example, the characterization of derivative 1 (2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one) revealed the following data: Yellow powder, mp 137.7–139.6 °C; yield 82%. IR (KBr) νmax: 2950, 1670, 1608, 1584, 1445, 1237, 1164, 946, 778, 692 cm⁻¹. ¹H NMR (400 MHz, CDCl₃) δ: 7.84 (s, 2H, H-9, 10), 7.45–7.26 (m, 10H, Ar–H), 4.49 (s, 2H, H-1, 5), 3.42 (s, 2H, NCH₂), 2.45 (s, 3H, NCH₃), 2.30–2.21 (m, 4H, H-6, 7). ¹³C NMR (100 MHz, CDCl₃) δ: 188.0 (s, C-3), 138.3 (s, C-2,4), 136.6 (d, C-9, 10), 135.1 (s, C-1′,1′′), 130.2 (d, C-4′,4′′), 128.8 (d, C-2′,2′′,6′,6′′), 128.5 (d, C-3′,3′′,5′,5′′), 61.2 (d, C-1,5), 45.9 (t, NCH₂), 35.8 (q, NCH₃).[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway for the derivatization of tropinone and a general workflow for the evaluation of the biological activity of the synthesized compounds.
Discussion and Future Directions
The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of α,β-unsaturated ketone derivatives of tropinone. The resulting compounds have shown promising in vitro cytotoxicity against a panel of human cancer cell lines, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent cisplatin.[1] Notably, derivative 6 , with a 2-bromophenyl substituent, displayed significant activity, particularly against the HL-60 leukemia cell line.[1]
These findings suggest that the tropinone scaffold is a valuable starting point for the development of novel anticancer agents. Future work should focus on:
-
Adaptation to this compound: Applying the described Claisen-Schmidt condensation protocol to this compound to synthesize a new library of hydroxylated derivatives. The presence of the hydroxyl group may influence the reactivity and biological activity of the resulting compounds.
-
Derivatization of the 6-Hydroxyl Group: Exploring reactions such as O-alkylation and O-acylation of the 6-hydroxyl group to further expand the chemical diversity of the synthesized library.
-
Palladium-Catalyzed Cross-Coupling Reactions: Investigating the potential of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce novel aryl and alkynyl moieties at the 6-position, which could lead to compounds with unique pharmacological profiles.
-
In-depth Biological Evaluation: Conducting further biological studies on the most potent compounds to elucidate their mechanism of action and to evaluate their efficacy in more advanced preclinical models of cancer.
By systematically exploring the chemical space around the this compound scaffold, it is anticipated that novel derivatives with significant therapeutic potential can be discovered and developed.
References
- 1. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
6-Hydroxytropinone: A Key Intermediate in the Synthesis of Pharmaceutical Tropane Alkaloids
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a pivotal bicyclic compound that serves as a crucial intermediate in the synthesis of a variety of tropane (B1204802) alkaloids, a class of naturally occurring compounds and their semi-synthetic derivatives with significant medicinal value.[1][2] Its unique stereochemical structure makes it an ideal precursor for the production of anticholinergic agents such as scopolamine (B1681570) and anisodamine, which are utilized in the treatment of conditions ranging from nausea and vomiting to cholinergic dysfunctions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of this compound and its subsequent conversion into valuable pharmaceutical compounds.
Biosynthesis of Tropane Alkaloids
The biosynthesis of tropane alkaloids in plants, primarily from the Solanaceae family, begins with the amino acid L-ornithine. Through a series of enzymatic reactions, ornithine is converted to tropinone (B130398), a key branching point in the pathway. Tropinone can then be reduced to either tropine (B42219) or pseudotropine, leading to the formation of various alkaloids. The hydroxylation of tropinone to form this compound is a critical step in the biosynthesis of compounds like scopolamine.
Caption: Biosynthetic pathway of tropane alkaloids.
Synthesis of this compound
A common and cost-effective method for the synthesis of this compound is a modified Robinson tropinone synthesis. This approach utilizes readily available starting materials and is performed in an aqueous environment at ambient temperature.[1][2]
Experimental Protocol: Modified Robinson Synthesis of this compound
Materials:
-
Methylamine (B109427) hydrochloride
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxy-2,5-dihydrofuran in water.
-
Add methylamine hydrochloride and acetone to the solution.
-
Adjust the pH of the reaction mixture to approximately 8-9 using a sodium hydroxide solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with hydrochloric acid.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting materials and byproducts.
-
Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a dichloromethane/methanol gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
| Parameter | Value | Reference |
| Yield | 30% | [1][2] |
| Reaction Temperature | Ambient | [1] |
| Solvent | Water | [1] |
Conversion of this compound to Pharmaceutical Compounds
Synthesis of Scopolamine
This compound is a key precursor in the multi-step synthesis of scopolamine. The process involves protection of the ketone, introduction of the tropic acid moiety, and subsequent epoxidation.
Caption: Synthetic workflow for scopolamine.
Experimental Protocol: Synthesis of Scopolamine from this compound
Step 1: Ketal Protection
-
To a solution of this compound in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ketal-protected intermediate. A high yield of 90% can be achieved for this step.[1]
Step 2: Tosylation and Elimination to form 6,7-Dehydrotropine
-
Dissolve the ketal-protected intermediate in pyridine and cool to 0°C.
-
Slowly add tosyl chloride and stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
The crude tosylated product is then treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent to induce elimination, forming 6,7-dehydrotropine. This intermediate is key for synthesizing scopolamine.[1]
Step 3: Esterification
-
React 6,7-dehydrotropine with acetyltropic acid chloride in an appropriate solvent. This esterification step yields the target ester intermediate.[1] A yield of 56% over two phases (deprotection and reduction) has been reported.[1]
Step 4: Epoxidation
-
The final step is the epoxidation of the double bond in the ester intermediate using an epoxidizing agent such as hydrogen peroxide (H2O2) to yield scopolamine.[1] A yield of 16% for this epoxidation step has been reported.[1]
| Step | Product | Yield | Reference |
| Ketal Protection | Ethylene glycol ketal of this compound | 90% | [1] |
| Deprotection & Reduction | 6,7-dehydrotropine | 53% | [1] |
| Esterification | Target ester intermediate | 56% | [1] |
| Epoxidation | Scopolamine | 16% | [1] |
Synthesis of Anisodamine
Anisodamine (6β-hydroxyhyoscyamine) can also be synthesized from this compound. The synthesis involves the catalytic reduction of the 3-ketone to a hydroxyl group, followed by esterification.[3]
Experimental Protocol: Synthesis of Anisodamine from this compound
-
Acetylation: The hydroxyl group of 6β-hydroxytropinone is first acetylated.
-
Catalytic Reduction: The 3-ketone of the acetylated intermediate is then catalytically reduced to an α-hydroxyl group.
-
Esterification and Hydrolysis: The resulting intermediate is esterified with acetyl tropine acyl chloride, followed by hydrolysis to yield anisodamine.[3]
Analytical Methods
The purity and identity of this compound and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of tropane alkaloids.[4][5]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 65:35 v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: UV detector at 210 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound and its derivatives.
¹H NMR of Scopolamine (400 MHz, CDCl₃): δ 7.37-7.30 (m, 3H), 7.23-7.21 (m, 2H), 5.04-5.01 (m, 1H), 4.19-4.14 (m, 1H), 3.83-3.73 (m, 2H), 3.38-3.37 (m, 1H), 3.12-3.10 (m, 1H), 2.97-2.96 (m, 1H), 2.65-2.64 (m, 1H), 2.45 (s, 3H), 2.13-2.08 (m, 1H), 2.05-1.99 (m, 1H), 1.60-1.56 (d, 1H), 1.35-1.31 (d, 1H).[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [8][9] |
| Molecular Weight | 155.19 g/mol | [8][9] |
| CAS Number | 5932-53-6 | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents |
Application in Drug Development: Cholinergic Modulation
Derivatives of this compound, such as scopolamine and anisodamine, primarily exert their pharmacological effects by modulating the cholinergic nervous system. They act as antagonists at muscarinic acetylcholine (B1216132) receptors.
Caption: Simplified cholinergic signaling pathway.
By blocking the action of acetylcholine at these receptors, these drugs can reduce the activity of the parasympathetic nervous system, leading to effects such as decreased secretions, reduced gastrointestinal motility, and central nervous system effects like sedation and amnesia. This mechanism of action makes them valuable for a range of therapeutic applications, including the prevention of motion sickness, pre-operative medication, and the management of certain types of poisoning. The development of new derivatives from this compound continues to be an active area of research for novel cholinergic modulators with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]
- 8. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols for In Vitro Biological Assays Using 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds with notable biological activities. As a derivative of tropinone (B130398), it serves as a valuable synthetic intermediate in the development of various pharmaceuticals. Its structural features suggest potential interactions with key biological targets, making it a compound of interest for drug discovery and development. These application notes provide an overview of potential in vitro biological assays for this compound, along with detailed protocols for their execution.
Disclaimer: Direct quantitative in vitro biological data for this compound is limited in publicly available literature. The quantitative data presented in these notes are for structurally related tropinone derivatives and should be considered as a reference for guiding experimental design with this compound.
II. Potential Biological Activities and In Vitro Assays
Based on its chemical structure and the activities of related tropane alkaloids, this compound may exhibit a range of biological effects that can be investigated using in vitro assays.
A. Cytotoxicity against Cancer Cell Lines
Tropane alkaloid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent can be evaluated using cytotoxicity assays.
Table 1: Cytotoxicity of a Tropinone Derivative (Compound 6) [1]
| Cell Line | Description | IC₅₀ (µM) of Derivative 6 | IC₅₀ (µM) of Cisplatin (DDP) |
| HL-60 | Human promyelocytic leukemia | 3.39 | - |
| A-549 | Human lung carcinoma | 13.59 | - |
| SMMC-7721 | Human hepatocellular carcinoma | 6.65 | 13.86 |
| MCF-7 | Human breast adenocarcinoma | 13.09 | - |
| SW480 | Human colon adenocarcinoma | 12.38 | - |
Note: "Derivative 6" in the cited study is a synthesized tropinone derivative, not this compound.[1]
B. Cholinesterase Inhibition
Given the cholinergic nature of the tropane scaffold, this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
C. Receptor Binding Assays
The structural similarity of this compound to other neuroactive compounds suggests potential interactions with various neurotransmitter receptors.
-
Dopamine (B1211576) Receptors (e.g., D₂): Modulation of dopaminergic pathways is crucial in neurological and psychiatric disorders.
-
Serotonin Receptors (e.g., 5-HT₂ₐ): These receptors are involved in a wide range of physiological and pathological processes.
D. Neuroprotective Effects
The potential for this compound to protect neurons from damage can be assessed in cell-based models of neurodegeneration.
E. Antimicrobial Activity
Some alkaloids exhibit antimicrobial properties. The efficacy of this compound against various bacterial and fungal strains can be determined by measuring its minimum inhibitory concentration (MIC).
III. Experimental Protocols
A. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Workflow for Cytotoxicity Assay
B. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay determines the ability of this compound to inhibit AChE activity.
1. Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
96-well plate
-
Microplate reader
2. Procedure:
-
Prepare solutions of DTNB (10 mM) and ATCI (14 mM) in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of different concentrations of this compound.
-
Add 25 µL of AChE solution (e.g., 0.1 U/mL) to each well.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC₅₀ value.
Signaling Pathway for Acetylcholinesterase Action
C. Dopamine D₂ Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D₂ receptor.
1. Materials:
-
Cell membranes expressing human dopamine D₂ receptors
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
This compound stock solution
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or this compound (for competition).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by this compound. Determine the Ki value.
Dopamine D₂ Receptor Signaling Pathway
IV. Conclusion
The provided application notes and protocols offer a framework for the in vitro biological evaluation of this compound. While direct experimental data for this specific compound is currently sparse, the methodologies outlined will enable researchers to investigate its potential cytotoxic, neuroprotective, and receptor-modulating activities. The generation of such data will be crucial in elucidating the pharmacological profile of this compound and determining its potential as a lead compound in drug discovery programs.
References
Investigating the Mechanism of Action of 6-Hydroxytropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of 6-Hydroxytropinone, a tropane (B1204802) alkaloid with potential therapeutic applications. The following sections detail the hypothesized signaling pathways, protocols for key experiments to elucidate its biological activity, and a framework for presenting quantitative data.
Hypothesized Signaling Pathways and Mechanisms
Based on the known biological activities of tropane alkaloids and preliminary research on this compound, its mechanism of action may involve modulation of key signaling pathways related to neurotransmission, cell survival, and cell death.
Neurotransmitter Receptor Modulation
This compound is suggested to interact with dopaminergic and serotonergic systems, and given its structural similarity to other tropane alkaloids, it may also bind to muscarinic acetylcholine (B1216132) receptors.[1] The exact nature of these interactions (agonist or antagonist activity) requires experimental validation.
Diagram of a Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Potential interaction of this compound with GPCRs.
Neuroprotective Effects
The observed neuroprotective properties of this compound may be mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to inhibit apoptosis and promote neuronal survival in response to cellular stress.
Diagram of a Putative Neuroprotective Signaling Pathway
Caption: Hypothesized neuroprotective signaling of this compound.
Cytotoxic and Pro-Apoptotic Effects in Cancer Cells
In contrast to its neuroprotective effects, this compound has demonstrated cytotoxicity against certain cancer cell lines. This suggests a potential pro-apoptotic mechanism of action in rapidly dividing cells, possibly through the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation and programmed cell death.
Diagram of the Intrinsic Apoptosis Pathway
Caption: Proposed intrinsic apoptosis pathway for this compound.
Data Presentation
Quantitative data from the experimental protocols should be summarized to facilitate comparison and interpretation. While specific experimental values for this compound are not widely available in public databases, the following table provides a template for organizing new experimental findings.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Receptor Binding | Dopamine D2 Receptor | Ki | TBD | In-house |
| Receptor Binding | Serotonin 5-HT2A Receptor | Ki | TBD | In-house |
| Receptor Binding | Muscarinic M1 Receptor | Ki | TBD | In-house |
| Cell Viability | SH-SY5Y (Neuroblastoma) | IC50 (Neuroprotective) | TBD | In-house |
| Cell Viability | MCF-7 (Breast Cancer) | IC50 (Cytotoxic) | TBD | In-house |
| Cell Viability | A549 (Lung Cancer) | IC50 (Cytotoxic) | TBD | In-house |
TBD: To Be Determined
Experimental Workflow
The investigation into the mechanism of action of this compound can be structured as a multi-step process, beginning with preliminary screening and progressing to more detailed mechanistic studies.
Diagram of the Experimental Workflow
Caption: Workflow for investigating this compound's mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., dopamine, serotonin, muscarinic receptors).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific control).
-
Incubation: Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or neuroprotective effects of this compound on cultured cells and determine its IC50 or EC50 value.
Materials:
-
Target cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 or A549 for cytotoxicity).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. For neuroprotection assays, a stressor (e.g., H2O2 or a neurotoxin) may be co-administered. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 (for cytotoxicity) or EC50 (for neuroprotection) value.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the induction of apoptosis by this compound by detecting key apoptotic proteins.
Materials:
-
Target cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis induction.
References
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxytropinone Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxytropinone, a key intermediate in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: this compound is a tropane (B1204802) alkaloid derivative characterized by a hydroxyl group at the 6β position of the tropinone (B130398) structure.[1] Its synthesis typically involves the hydroxylation of a tropinone precursor. While traditional chemical synthesis is possible, biocatalytic routes using specific enzymes are gaining traction due to their high specificity and operation under mild conditions. A key enzyme in related natural product biosynthesis is Hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase that hydroxylates the C-6 position of the tropane ring.[2]
Q2: What are the common starting materials for this compound synthesis?
A2: The synthesis can proceed from various precursors. One common approach involves a Robinson-Schöpf-type reaction using precursors like 2,5-Dimethoxytetrahydrofuran, 3-Oxopentanedioic acid (acetonedicarboxylic acid), and methylamine.[3] In biocatalytic approaches, tropinone itself would be the direct substrate for the hydroxylation step.
Q3: What are the advantages of a biocatalytic approach for this synthesis?
A3: Biocatalysis, using enzymes or whole-cell systems, offers several advantages over traditional chemical methods. These include:
-
High Specificity: Enzymes can perform highly site- and stereoselective reactions, minimizing the formation of unwanted side products.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and neutral pH, which prevents degradation of sensitive functional groups.
-
Reduced Environmental Impact: This "green chemistry" approach avoids the use of hazardous reagents, heavy metal catalysts, and harsh reaction conditions often required in classical organic synthesis.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Final Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem that can stem from multiple stages of the process. A systematic approach is needed to identify the bottleneck.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Possible Causes & Solutions:
-
Incomplete Biocatalytic Conversion:
-
Diagnosis: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction over time. If a significant amount of the starting material (e.g., tropinone) remains even after extended reaction times, the conversion is incomplete.
-
Solution:
-
Verify Biocatalyst Activity: Ensure the enzyme or whole-cell catalyst is active. Prepare fresh catalyst if necessary.
-
Optimize Reaction Conditions: Systematically vary pH, temperature, and substrate concentration. For enzymes like hydroxylases, ensure co-factors (e.g., NADPH, 2-oxoglutarate) and co-substrates (e.g., O₂) are not limiting.
-
-
-
Product Degradation:
-
Diagnosis: If TLC or LC-MS analysis shows the formation of multiple side products over time and a decrease in the desired product after reaching a maximum concentration, degradation is likely occurring.
-
Solution: Modify reaction conditions to be milder. This could involve lowering the temperature or adjusting the pH to a range where the product is more stable.
-
-
Inefficient Extraction and Purification:
-
Diagnosis: Significant loss of product between the crude reaction mixture and the final isolated product points to issues in this stage.
-
Solution:
-
Optimize Extraction: Ensure the solvent and pH used for liquid-liquid extraction are optimal for this compound.
-
Refine Chromatography: Adjust the stationary phase (e.g., silica (B1680970), alumina) and mobile phase to achieve better separation from impurities. Gel chromatography has been noted as a potential purification method.[1]
-
Consider Acid Quenching: In some biocatalytic syntheses, the product can remain bound to cellular components. Quenching the reaction with a strong acid (e.g., 6 M HCl) before extraction can help liberate the product and has been shown to dramatically increase isolated yields in similar systems.[5]
-
-
Issue 2: Significant Side Product Formation
Q: My reaction produces a high percentage of unwanted side products. How can I improve the selectivity?
A: Side product formation is often due to a lack of specificity in the catalyst or non-optimal reaction conditions.
-
Solution 1: Enhance Biocatalyst Specificity: If using a wild-type enzyme, consider protein engineering to enhance its specificity for the desired reaction.
-
Solution 2: Adjust Reaction Conditions: Altering pH and temperature can influence enzyme conformation and, consequently, its selectivity. The table below shows hypothetical data on how pH can affect the relative activity of a hydroxylase, which is critical for optimizing the main reaction over side reactions.
Table 1: Effect of pH on Relative Hydroxylase Activity
| pH | Relative Activity (%) |
|---|---|
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 70 |
| 9.0 | 30 |
Note: Data is illustrative. Optimal pH must be determined experimentally.
Experimental Protocols
Protocol 1: General Biocatalytic Synthesis of this compound
This protocol describes a general method using E. coli cells engineered to express a tropinone-6β-hydroxylase.
Workflow for Biocatalytic Synthesis
Caption: General workflow for synthesis and purification.
-
Biocatalyst Preparation:
-
Inoculate 100 mL of TB liquid medium (containing an appropriate antibiotic) with a single colony of E. coli BL21(DE3) harboring the expression plasmid for a putative tropinone-6β-hydroxylase.
-
Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mmol·L⁻¹.
-
Continue incubation at a lower temperature (e.g., 24°C) for 16 hours to allow for proper protein folding.[6]
-
Harvest the cells by centrifugation (e.g., 4000 x g, 15 min, 4°C) and resuspend the cell pellet in 10 mL of 0.1 M potassium phosphate (B84403) buffer (pH 7.0).
-
-
Biocatalytic Reaction:
-
In a 50 mL flask, combine the 10 mL of resuspended cells with the tropinone substrate (e.g., 0.5 mmol), NADPH (0.2 mM), and MgCl₂ (0.1 mM).
-
Incubate the reaction at 30°C with shaking (220 rpm) for 12-24 hours. Monitor the reaction progress periodically by TLC or LC-MS.
-
-
Extraction and Purification:
-
Terminate the reaction by centrifuging the mixture to pellet the cells.
-
Collect the supernatant and perform a liquid-liquid extraction three times using an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.
-
Protocol 2: Optimization of Reaction Time
To maximize yield and minimize degradation, it is crucial to determine the optimal reaction time.
-
Set up the biocatalytic reaction as described in Protocol 1.
-
At regular intervals (e.g., 2, 4, 8, 12, 18, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the enzymatic activity in the aliquot (e.g., by adding an equal volume of acetonitrile (B52724) or by flash freezing).
-
Analyze the aliquot by a quantitative method like HPLC or LC-MS to determine the concentration of the substrate (tropinone) and the product (this compound).
-
Plot the concentration of the product versus time to identify the point at which the product concentration reaches its maximum before potentially decreasing due to degradation.
Table 2: Example Data for Reaction Time Optimization
| Time (hours) | Substrate Conversion (%) | This compound Yield (%) |
|---|---|---|
| 2 | 35 | 31 |
| 4 | 62 | 58 |
| 8 | 85 | 81 |
| 12 | 96 | 92 |
| 18 | 98 | 89 (slight degradation) |
| 24 | 98 | 84 (degradation observed) |
Note: This data is for illustrative purposes. Actual results will vary.
References
Technical Support Center: Synthesis of 6-Hydroxytropinone
Welcome to the technical support center for the synthesis of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important tropane (B1204802) alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic approach involving the oxidation of tropinone (B130398).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of tropinone | 1. Inactive oxidizing agent: The oxidizing agent (e.g., selenium dioxide) may have degraded. 2. Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor quality of tropinone starting material: Impurities in the tropinone can inhibit the reaction. | 1. Use a fresh, verified batch of the oxidizing agent. 2. Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or LC-MS. 3. Purify the tropinone starting material by recrystallization or column chromatography before use. |
| Formation of multiple unidentified spots on TLC/LC-MS | 1. Over-oxidation: The reaction may have proceeded too far, leading to the formation of di-hydroxylated or other oxidized byproducts. 2. Side reactions with the solvent: The solvent may be participating in side reactions under the reaction conditions. 3. Decomposition of the product: this compound may be unstable under the reaction or work-up conditions. | 1. Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction closely to stop it at the optimal point. 2. Choose a more inert solvent for the reaction. 3. Perform the work-up at a lower temperature and use a milder pH for extractions. |
| Difficulty in isolating pure this compound | 1. Co-elution of side products: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Presence of unreacted tropinone: Incomplete reaction leaves starting material that can be difficult to separate. 3. Formation of tropinone N-oxide: The nitrogen atom of the tropane ring can be oxidized, forming the N-oxide which can have similar chromatographic behavior. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient, column type) for better separation. Consider using a different type of chromatography (e.g., ion-exchange if applicable). 2. Ensure the reaction goes to completion or quench it before significant side product formation. A different purification strategy might be needed to remove large amounts of starting material. 3. The N-oxide can sometimes be reduced back to the tertiary amine using a suitable reducing agent, or separated using a more polar solvent system in chromatography. |
| Low yield of this compound | 1. Suboptimal reaction conditions: The reaction may not be running under the most efficient conditions. 2. Loss of product during work-up: The product may be lost during aqueous extractions or transfers. 3. Incomplete reaction: The reaction may not have been allowed to proceed to completion. | 1. Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions. 2. Minimize the number of transfer steps and use techniques to ensure complete extraction of the product from aqueous layers. 3. Extend the reaction time, while monitoring for the formation of side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from tropinone?
A1: The most common side reactions during the oxidation of tropinone to this compound include:
-
Over-oxidation: This can lead to the formation of dihydroxylated tropinone derivatives or other more highly oxidized species.
-
N-oxidation: The tertiary amine of the tropane ring can be oxidized to form tropinone N-oxide.
-
Ring-opening: Under certain conditions, rearrangement reactions can lead to the opening of the bicyclic tropane ring.[1]
-
Formation of isomeric byproducts: Depending on the oxidant and reaction conditions, other hydroxylated isomers of tropinone might be formed.
Q2: What is a reliable experimental protocol for the synthesis of this compound?
A2: A common method for the synthesis of this compound involves the allylic oxidation of tropinone using selenium dioxide. While specific yields can vary, a general protocol is as follows:
Experimental Protocol: Synthesis of this compound via Selenium Dioxide Oxidation [2][3]
-
Materials:
-
Tropinone
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable inert solvent)
-
Water
-
Sodium bicarbonate (or other mild base)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography (e.g., a mixture of dichloromethane and methanol)
-
-
Procedure:
-
Dissolve tropinone in dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane several times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate pure this compound.
-
Q3: How can I identify the main product and the common side products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification of the products:
-
Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress and assess the purity of the fractions. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the different components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is crucial for identifying the desired product (MW: 155.19 g/mol ) and potential side products like dihydroxytropinone (MW: 171.19 g/mol ) or tropinone N-oxide (MW: 155.19 g/mol , but with different fragmentation).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the protons in the tropane skeleton. The introduction of the hydroxyl group at the C6 position will cause a significant downfield shift for the proton at that position.
-
¹³C NMR: The carbon bearing the hydroxyl group (C6) will show a characteristic shift in the range of 60-80 ppm.
-
Comparing the NMR spectra of the starting material, crude product, and purified product is essential for confirming the structure and identifying impurities.[5][6]
-
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the hydroxyl (-OH) group in the range of 3200-3600 cm⁻¹ and the carbonyl (C=O) stretch of the ketone around 1715 cm⁻¹.
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying this compound from unreacted starting material and side products.[7]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol (B129727) or isopropanol) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the purified this compound is a solid, recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure product.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and major side products.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. adichemistry.com [adichemistry.com]
- 4. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR and MS Methods for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. moravek.com [moravek.com]
Technical Support Center: Purification of Crude 6-Hydroxytropinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 6-hydroxytropinone (B6363282).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly from synthetic routes, may contain a variety of impurities. These can include:
-
Unreacted starting materials: Such as tropinone (B130398) or its precursors.
-
Byproducts of the synthesis: Including isomers, over-oxidized or reduced species, and products from side reactions.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
Solvents: Organic solvents used in the reaction and workup steps.
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is typically employed, starting with a bulk purification method followed by a high-resolution technique. A common workflow includes:
-
Liquid-Liquid Extraction (Acid-Base Extraction): To isolate the basic this compound from neutral and acidic impurities.
-
Column Chromatography: To separate this compound from closely related alkaloids and other impurities based on polarity.
-
Recrystallization: As a final step to obtain a highly pure crystalline product.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound samples:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the main compound.[3][4][5]
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a purification process.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Low recovery of this compound in the organic phase. | The pH of the aqueous phase was not sufficiently basic to deprotonate the alkaloid. | Ensure the pH of the aqueous layer is adjusted to 9-10 with a suitable base (e.g., concentrated ammonia (B1221849) solution) before extraction with the organic solvent.[7] |
| Formation of a stable emulsion at the interface. | High concentration of impurities or vigorous shaking. | Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. Addition of a small amount of brine (saturated NaCl solution) can also help to break the emulsion. |
| The desired product is not precipitating from the acidic aqueous solution. | The concentration of the product is too low. | Concentrate the acidic aqueous solution under reduced pressure to increase the product concentration before proceeding with basification and extraction. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system (mobile phase). | Optimize the solvent system using TLC analysis first. A common starting point for tropane (B1204802) alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with a gradual increase in polarity.[7] |
| Cracking or channeling of the stationary phase (silica gel). | Improper packing of the column. | Ensure the silica (B1680970) gel is packed uniformly as a slurry in the initial mobile phase to avoid air bubbles and channels.[8] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluting solvent. For highly polar compounds, adding a small percentage of a more polar solvent like methanol (B129727) or a few drops of ammonia to the mobile phase can be effective. |
| Tailing of spots on TLC analysis of fractions. | The compound is interacting too strongly with the silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to reduce tailing of basic compounds like alkaloids. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, acetone, ethyl acetate, and mixtures like heptane/ethyl acetate or methanol/water.[9][10][11] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Using a solvent with a lower boiling point may also be necessary. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[12] |
| Low recovery of crystals. | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[12] |
| Crystals are colored or appear impure. | Insoluble impurities are present, or colored impurities have co-crystallized. | For insoluble impurities, perform a hot filtration of the dissolved sample before cooling. For colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can help remove them. |
Data Presentation
The following tables summarize hypothetical quantitative data for a typical purification workflow of crude this compound.
Table 1: Purity and Recovery at Each Purification Stage
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Liquid-Liquid Extraction | 65 | 85 | 90 |
| Column Chromatography | 85 | 98 | 80 |
| Recrystallization | 98 | >99.5 | 85 |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Run Time (min) |
| HPLC-UV | 0.01% | 0.05% | 15-30 |
| GC-MS | 0.005% | 0.02% | 20-40 |
| TLC | ~1% | - | 5-10 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Acid-Base Wash)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with an equal volume of 1% aqueous hydrochloric acid. The protonated this compound will move into the aqueous layer.
-
Washing: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as concentrated ammonia solution, with stirring until the pH reaches 9-10.
-
Back Extraction: Extract the basified aqueous solution three times with fresh DCM or ethyl acetate. The deprotonated this compound will now be in the organic layer.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the partially purified this compound.[13]
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[8]
-
Sample Loading: Dissolve the partially purified this compound from the extraction step in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.[8]
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 1%, 2%, 5% methanol in DCM).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified this compound in various solvents to find one in which it is poorly soluble at room temperature but dissolves upon heating. A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective.[9]
-
Dissolution: Place the this compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical flowchart for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS analysis of the riboflavin crude product of semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 6-Hydroxytropinone Production Scale-Up
Welcome to the technical support center for the scale-up of 6-Hydroxytropinone production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the production of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Sub-optimal Fermentation Conditions: Incorrect pH, temperature, or aeration can hinder microbial growth and enzyme activity. 2. Precursor Limitation: Insufficient supply of tropinone (B130398), the direct precursor, will limit the final product yield. 3. Low Enzyme Activity: The hyoscyamine-6β-hydroxylase (H6H) enzyme may have low specific activity or expression levels. 4. Product Degradation: this compound may be unstable under the fermentation or purification conditions. | 1. Optimize Fermentation Parameters: Conduct a design of experiments (DoE) to determine the optimal pH, temperature, and dissolved oxygen levels for your specific microbial strain. 2. Precursor Feeding Strategy: Implement a fed-batch or continuous feeding strategy for tropinone to maintain a constant supply without reaching toxic concentrations. 3. Enzyme Engineering and Expression Optimization: Consider codon optimization of the H6H gene for your expression host. Investigate different promoters and induction strategies to enhance protein expression. 4. Process Condition Adjustment: Analyze the stability of this compound at different pH and temperature values. Adjust downstream processing conditions accordingly. Consider in-situ product removal to minimize exposure to harsh conditions. |
| High Levels of Impurities | 1. Byproduct Formation: The host organism may produce metabolic byproducts that are structurally similar to this compound. 2. Incomplete Conversion of Precursor: A significant amount of unreacted tropinone may remain. 3. Cell Lysis: Release of intracellular components can contaminate the product during downstream processing. | 1. Metabolic Engineering: Engineer the host strain to knockout genes responsible for the formation of major byproducts. 2. Reaction Optimization: Optimize the reaction time and enzyme concentration to drive the conversion of tropinone to completion. 3. Gentle Cell Lysis and Clarification: If the product is intracellular, use gentle lysis methods. For extracellular products, ensure efficient separation of cells from the broth using techniques like centrifugation or microfiltration. |
| Inconsistent Batch-to-Batch Production | 1. Variability in Raw Materials: Inconsistent quality of media components or precursors can lead to variable performance. 2. Inoculum Quality: The age, density, and viability of the inoculum can significantly impact fermentation kinetics. 3. Process Parameter Fluctuations: Even minor deviations in pH, temperature, or feeding rates can affect the outcome. | 1. Raw Material Quality Control: Establish strict quality control specifications for all incoming raw materials. 2. Standardized Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation to ensure consistency. 3. Process Analytical Technology (PAT): Implement online monitoring and control of critical process parameters to maintain consistency between batches. |
| Difficulty in Downstream Purification | 1. Similar Physicochemical Properties of Impurities: Byproducts or other contaminants may have similar charge, size, or hydrophobicity to this compound, making separation difficult. 2. Low Product Concentration: A low starting concentration in the fermentation broth can make recovery and purification inefficient. | 1. Orthogonal Purification Steps: Employ a multi-step purification strategy using different separation principles (e.g., ion exchange, hydrophobic interaction, and size exclusion chromatography). 2. Initial Concentration Step: Use techniques like precipitation, extraction, or tangential flow filtration to concentrate the product before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the typical biosynthetic pathway for this compound?
A1: this compound is an intermediate in the biosynthesis of tropane (B1204802) alkaloids, such as scopolamine. The pathway generally starts with putrescine, which is converted through a series of enzymatic steps to tropinone. Tropinone is then hydroxylated by the enzyme hyoscyamine-6β-hydroxylase (H6H) to form this compound.
Figure 1: Simplified biosynthetic pathway of this compound.
Q2: What are the critical process parameters to monitor during fermentation for this compound production?
A2: The critical process parameters to monitor and control are pH, temperature, dissolved oxygen, agitation rate, and the feeding rate of the precursor (tropinone) and other nutrients. The optimal values for these parameters will depend on the specific microbial host used for production.
Q3: Which analytical methods are suitable for quantifying this compound and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and reliable method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Q4: How can I improve the activity of the hyoscyamine-6β-hydroxylase (H6H) enzyme?
A4: Improving H6H activity can be approached in several ways:
-
Codon Optimization: Optimize the gene sequence for the expression host to improve translation efficiency.
-
Promoter Engineering: Use a strong, inducible promoter to control the expression of the enzyme.
-
Protein Engineering: If structural information is available, site-directed mutagenesis can be used to improve the enzyme's catalytic efficiency or stability.
-
Cofactor Availability: Ensure that any necessary cofactors for the enzyme are present in sufficient concentrations in the fermentation medium.
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions using a Shake Flask Model
Objective: To determine the optimal temperature and pH for this compound production in a shake flask model.
Materials:
-
Recombinant microbial strain capable of producing this compound.
-
Production medium (e.g., Terrific Broth, or a defined medium).
-
Tropinone stock solution.
-
Shake flasks (250 mL).
-
Incubator shaker.
-
pH meter and sterile buffers for pH adjustment.
Methodology:
-
Prepare the production medium and dispense 50 mL into each of the 12 shake flasks.
-
Adjust the initial pH of the medium in triplicate flasks to three different levels (e.g., 6.0, 7.0, 8.0).
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Inoculate each flask with the production strain to a starting OD600 of 0.1.
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Incubate the flasks at two different temperatures (e.g., 25°C and 30°C) with shaking at 200 rpm.
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After a set induction time, add tropinone to a final concentration of 1 g/L.
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Take samples at regular intervals (e.g., every 12 hours) for 72 hours.
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Measure the OD600 to monitor cell growth and analyze the concentration of this compound by HPLC.
-
The condition that yields the highest product concentration is considered optimal.
Figure 2: Workflow for fermentation optimization.
Protocol 2: Purification of this compound from Fermentation Broth
Objective: To purify this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation broth containing this compound.
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Centrifuge or microfiltration system.
-
Solid-phase extraction (SPE) column (e.g., C18).
-
Solvents for SPE (e.g., methanol (B129727), water).
-
HPLC system with a preparative column.
Methodology:
-
Clarification: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells and debris. Alternatively, use microfiltration.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
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Load the clarified broth onto the cartridge.
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Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the this compound with methanol.
-
-
Solvent Evaporation: Evaporate the methanol from the eluate under reduced pressure to concentrate the product.
-
Preparative HPLC:
-
Dissolve the concentrated sample in a suitable mobile phase.
-
Inject the sample onto a preparative HPLC column (e.g., C18).
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Use a gradient of water and acetonitrile (B52724) (or another suitable solvent system) to separate the this compound from remaining impurities.
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Collect the fractions containing the pure product.
-
-
Final Concentration and Analysis: Pool the pure fractions, evaporate the solvent, and confirm the purity by analytical HPLC.
Data Presentation
The following tables provide a template for summarizing quantitative data from your scale-up experiments.
Table 1: Comparison of Production Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Working Volume (L) | 1 | 100 | 1000 |
| Inoculum Size (%) | 5 | 5 | 5 |
| Optimal Temperature (°C) | 28 | 28 | 28 |
| Optimal pH | 7.2 | 7.2 | 7.1 |
| Fermentation Time (h) | 72 | 84 | 96 |
| Final Titer (g/L) | Enter your data | Enter your data | Enter your data |
| Overall Yield (g/g substrate) | Enter your data | Enter your data | Enter your data |
Table 2: Downstream Processing Performance
| Purification Step | Product Recovery (%) | Purity (%) |
| Clarification | 98 | 15 |
| Solid-Phase Extraction | 90 | 60 |
| Preparative HPLC | 75 | >99 |
| Overall | Calculate overall recovery | >99 |
Logical Troubleshooting Diagram
Figure 3: A logical diagram for troubleshooting low product titers.
Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxytropinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxytropinone. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to enhance yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include the direct hydroxylation of tropinone (B130398) and rearrangement reactions of tropane (B1204802) derivatives. Direct hydroxylation involves introducing a hydroxyl group onto the tropinone backbone, often utilizing enzymatic or chemical oxidation. Rearrangement reactions may involve the transformation of intermediates like 6β-hydroxytropinone.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields in tropane alkaloid synthesis can be a common issue. Key factors to scrutinize include the purity of the starting tropinone, pH control of the reaction mixture, reaction temperature, and the choice and concentration of the oxidizing agent. Incomplete reactions or the formation of side products are often the primary culprits.
Q3: What are the typical side products I should expect, and how can I minimize them?
A3: Common side products can include over-oxidized products, isomers, or products from the self-condensation of starting materials under certain pH conditions. To minimize these, it is crucial to maintain optimal reaction conditions, such as temperature and pH, and to carefully control the stoichiometry of the reagents. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent the formation of degradation products.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common and effective method is flash column chromatography using silica (B1680970) gel. The choice of the mobile phase is critical and often involves a gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to separate the more polar this compound from the less polar tropinone and other impurities. Acid-base extraction can also be employed to separate the basic this compound from non-basic impurities.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy will confirm the chemical structure, while Fourier-Transform Infrared (FTIR) spectroscopy can identify key functional groups. Mass Spectrometry (MS) will confirm the molecular weight of the compound. Purity can be assessed by the absence of impurity peaks in the NMR spectra and by techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or insufficient oxidizing agent.- Incorrect pH of the reaction mixture.- Reaction temperature is too low.- Impure starting tropinone. | - Use a fresh batch of the oxidizing agent and ensure correct stoichiometry.- Carefully adjust and monitor the pH of the reaction medium to the optimal range (see experimental protocol).- Gradually increase the reaction temperature, monitoring for product formation and potential degradation.- Purify the starting tropinone by sublimation or recrystallization. |
| Multiple Spots on TLC (Low Purity) | - Formation of side products due to incorrect reaction conditions.- Reaction time is too long, leading to degradation.- Incomplete reaction, leaving starting material. | - Optimize reaction parameters such as temperature, pH, and reagent concentration (refer to data tables below).- Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed and before significant byproduct formation occurs.- Allow the reaction to proceed for a longer duration if starting material is still present. |
| Difficulty in Purifying the Product | - Inappropriate solvent system for column chromatography.- Product co-eluting with impurities.- Product is unstable on silica gel. | - Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation.- Consider using a different stationary phase, such as alumina (B75360), or a different purification technique like preparative HPLC.- If the compound is sensitive to the acidity of silica, consider using neutral or basic alumina for chromatography. |
| Broad Peaks in NMR Spectrum | - Presence of paramagnetic impurities.- Sample is too concentrated.- Presence of water or other protic impurities. | - Ensure all glassware is thoroughly cleaned.- Prepare a more dilute sample for NMR analysis.- Use a fresh, dry deuterated solvent and consider adding a small amount of D₂O to identify exchangeable protons (e.g., -OH). |
Experimental Protocols
Protocol 1: Direct Hydroxylation of Tropinone
This protocol describes a general method for the direct hydroxylation of tropinone to this compound using a chemical oxidizing agent.
Materials:
-
Tropinone
-
Suitable oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tropinone in the chosen buffer solution at a specific concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired value using a suitable acid or base.
-
Temperature Control: Place the flask in a water bath to maintain the desired reaction temperature.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the stirred solution over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC.
-
Quenching: Once the reaction is complete (as indicated by the consumption of tropinone), quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.
-
Characterization: Characterize the purified this compound using NMR, IR, and MS.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying reaction conditions can impact the yield of this compound. These are representative values to guide optimization efforts.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 45 |
| 35 | 18 | 65 |
| 45 | 12 | 75 |
| 55 | 12 | 72 (with some degradation) |
Table 2: Effect of pH on Reaction Yield
| pH | Reaction Time (h) | Yield (%) |
| 6.0 | 18 | 50 |
| 7.0 | 18 | 70 |
| 8.0 | 18 | 78 |
| 9.0 | 18 | 65 |
Table 3: Effect of Oxidizing Agent Molar Ratio on Reaction Yield
| Molar Ratio (Oxidant:Tropinone) | Reaction Time (h) | Yield (%) |
| 1.0 : 1 | 24 | 60 |
| 1.2 : 1 | 18 | 75 |
| 1.5 : 1 | 18 | 78 |
| 2.0 : 1 | 18 | 76 (increased side products) |
Visualization of Experimental Workflow and Logic
Caption: A flowchart of the synthesis and purification of this compound.
References
Troubleshooting peak tailing in HPLC analysis of 6-Hydroxytropinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 6-Hydroxytropinone, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. A tailing factor greater than 1.2 is generally considered indicative of peak tailing.[1][2]
Q2: Why is my this compound peak tailing?
A2: this compound is a tropane (B1204802) alkaloid, which is a basic compound.[3] Peak tailing for basic compounds in reversed-phase HPLC is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][4][5] Other potential causes include column overload, inappropriate mobile phase pH, low buffer concentration, column degradation, or issues with the HPLC system itself.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) this compound, resulting in significant peak tailing.[4][5][6] Lowering the mobile phase pH (typically to around 2-3) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak symmetry.[1][4]
Q4: What is the role of a buffer in the mobile phase for analyzing this compound?
A4: A buffer is crucial for maintaining a stable mobile phase pH, which is essential for reproducible retention times and consistent peak shapes.[7] For the analysis of basic compounds like this compound, a buffer helps to control the ionization state of both the analyte and the residual silanols on the stationary phase. Insufficient buffer concentration can lead to pH shifts on the column, contributing to peak tailing.[1]
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Absolutely. Using a modern, high-purity silica column that is well end-capped is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with basic analytes like this compound.[4] Columns specifically designed for the analysis of basic compounds, such as those with a polar-embedded phase or a charged surface, can also significantly reduce peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
First, confirm that you are indeed observing peak tailing. Calculate the tailing factor (Tf) or asymmetry factor (As) for your this compound peak. A value greater than 1.2 suggests a potential issue.
Step 2: Chemical Factors
Chemical interactions are the most common source of peak tailing for basic compounds.
Issue: Secondary Interactions with Silanol Groups
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase is often the most effective way to reduce silanol interactions.
-
Recommendation: Adjust the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate). This will protonate the silanol groups, minimizing their interaction with the positively charged this compound.
-
-
Solution 2: Increase Buffer Concentration. A higher buffer concentration can help to maintain a consistent pH across the column and can also help to mask residual silanol activity.
-
Recommendation: Start with a buffer concentration of 10-20 mM and consider increasing it up to 50 mM.
-
-
Solution 3: Use a Mobile Phase Additive. A competing base can be added to the mobile phase to preferentially interact with the active silanol sites.
-
Recommendation: Add a small amount of triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) to the mobile phase. Be aware that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.
-
Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Representative Data for a Basic Drug)
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Improved Symmetry |
| 2.5 | 1.15 | Good Symmetry |
Note: This table illustrates the general trend observed for basic compounds. The exact values will vary depending on the specific compound, column, and other chromatographic conditions.[2]
Step 3: Column-Related Issues
The column is another frequent contributor to poor peak shape.
Issue: Inappropriate or Aged Column
-
Solution 1: Use a High-Purity, End-Capped Column. Modern columns are manufactured with higher purity silica and are more effectively end-capped, resulting in fewer active silanol sites.
-
Recommendation: If you are using an older column, consider replacing it with a newer generation C18 or a column specifically designed for basic compounds.
-
-
Solution 2: Column Flushing and Regeneration. Over time, columns can become contaminated or the packed bed can settle.
-
Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants. If a void has formed at the column inlet, it may need to be replaced.
-
Step 4: Sample-Related Issues
The sample itself can be the source of the problem.
Issue: Column Overload
-
Solution: Reduce Sample Concentration or Injection Volume. Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Dilute your sample and re-inject. Alternatively, reduce the injection volume.
-
Issue: Inappropriate Sample Solvent
-
Solution: Match Sample Solvent to Mobile Phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.
-
Step 5: System-Related Issues
If all peaks in your chromatogram are tailing, the issue may lie with the HPLC system itself.
Issue: Extra-Column Volume
-
Solution: Minimize Tubing Length and Diameter. Excessive volume between the injector and the detector can lead to band broadening and peak tailing.
-
Recommendation: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible. Ensure all fittings are properly made to avoid dead volume.
-
Experimental Protocols
Representative HPLC Method for Tropane Alkaloid Analysis (Atropine and Scopolamine)
This method can be used as a starting point for the analysis of this compound, with further optimization as needed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 4 with phosphoric acid) in a ratio of 25:75 (v/v)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Column Temperature: 25 °C[10]
-
Injection Volume: 20 µL[10]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[10]
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Mechanism of peak tailing due to silanol interactions and the effect of low pH.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. hplc.eu [hplc.eu]
- 8. nnpub.org [nnpub.org]
- 9. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auctoresonline.org [auctoresonline.org]
- 11. abap.co.in [abap.co.in]
- 12. researchgate.net [researchgate.net]
Identifying byproducts in 6-Hydroxytropinone synthesis by LC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the identification of byproducts during the synthesis of 6-Hydroxytropinone, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts expected in the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through a modified Robinson-Schöpf reaction, can lead to several byproducts. These can be broadly categorized as:
-
Isomeric Byproducts: Stereoisomers of this compound, such as the 6α-hydroxy (endo) and 6β-hydroxy (exo) forms, are common. These isomers possess the same mass and will require chromatographic separation for differentiation.
-
Precursor-Related Impurities: Unreacted starting materials like tropinone (B130398) (if hydroxylation is incomplete), succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid or their derivatives may be present.
-
Reaction Intermediates: The double Mannich reaction mechanism involves several steps.[1][2][3] Incomplete cyclization or condensation can result in various open-chain or single-ring intermediates.
-
Side-Reaction Products: Dehydration of this compound can occur under certain pH or temperature conditions, leading to the formation of tropenone derivatives. Over-oxidation, if using oxidative hydroxylation methods, could also generate undesired products.
Q2: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as this compound. How can I identify the correct product?
A2: This situation most likely indicates the presence of stereoisomers, which are not distinguishable by mass spectrometry alone.[4] To identify the target compound, you should:
-
Optimize Chromatographic Separation: The primary strategy is to improve the separation on your LC system. Try modifying the gradient elution, changing the mobile phase composition (e.g., using methanol (B129727) instead of acetonitrile (B52724) can alter selectivity), or using a column with a different stationary phase (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) column instead of a standard C18).[4]
-
Tandem MS (MS/MS) Fragmentation: While isomers often produce similar fragment ions, the relative intensities of these fragments can sometimes differ. Carefully compare the MS/MS spectra of the separated isomeric peaks.
-
Reference Standards: The most definitive method is to run a certified reference standard of the desired this compound isomer under the same LC-MS conditions to confirm its retention time.
Q3: What are the key m/z values I should monitor for this compound and its potential byproducts in ESI+ mode?
A3: In positive electrospray ionization (ESI+) mode, you should primarily monitor for the protonated molecule [M+H]+. The table below summarizes the expected exact masses and corresponding [M+H]+ values for the target product and likely impurities.
Data Presentation: Expected Byproducts
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Plausible Retention Time (min) | Notes |
| This compound | C₈H₁₃NO₂ | 155.19 | 156.10 | 4.2 | Target Product (retention time is method-dependent) |
| This compound Isomer | C₈H₁₃NO₂ | 155.19 | 156.10 | 4.8 | Same mass, requires chromatographic separation |
| Tropinone | C₈H₁₃NO | 139.19 | 140.11 | 5.5 | Unreacted precursor or byproduct |
| Dehydrated Byproduct | C₈H₁₁NO | 137.18 | 138.09 | 6.1 | Result of water loss from the main product |
| Reaction Intermediate | C₉H₁₅NO₅ | 217.22 | 218.10 | 2.5 | Example: Incompletely decarboxylated intermediate |
Troubleshooting Guide
Problem: My chromatogram shows a low yield of the target product and a complex mixture of unidentified peaks.
-
Possible Cause 1: Suboptimal Reaction Conditions. The Robinson-Schöpf synthesis is sensitive to pH.[2] Deviations from the optimal pH range can favor side reactions and inhibit the desired cyclization.
-
Solution: Carefully monitor and control the pH of the reaction mixture throughout the synthesis. Run small-scale trials at slightly different pH values to find the optimum for your specific setup.
-
-
Possible Cause 2: Impure Starting Materials. The quality of reactants, especially the succinaldehyde precursor, is critical.
-
Solution: Ensure the purity of all starting materials. If possible, purify reagents like 2,5-dimethoxytetrahydrofuran (B146720) by distillation before use.
-
-
Possible Cause 3: Incorrect Stoichiometry. The molar ratios of the three components (dialdehyde, amine, and the acetone (B3395972) derivative) are crucial for driving the reaction to completion.
-
Solution: Double-check all calculations and accurately weigh all reactants.
-
Problem: I am observing significant peak tailing and a noisy baseline in my LC-MS analysis.
-
Possible Cause 1: Secondary Interactions on the LC Column. Basic analytes like tropane (B1204802) alkaloids can interact with residual acidic silanol (B1196071) groups on silica-based columns, leading to poor peak shape.
-
Solution: Use a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) bicarbonate or a low concentration of ammonium hydroxide) to suppress silanol interactions. Alternatively, use an end-capped column or a column with a different stationary phase.
-
-
Possible Cause 2: Contamination. The ion source, transfer capillary, or mass spectrometer optics may be contaminated.
-
Solution: Follow the manufacturer's protocol to clean the ion source and other relevant components of the mass spectrometer.
-
-
Possible Cause 3: Inappropriate Sample Preparation. The crude reaction mixture may contain salts or other components that are incompatible with the LC-MS system.
-
Solution: Perform a sample cleanup step before injection. This could be a simple liquid-liquid extraction or a more thorough solid-phase extraction (SPE).[5]
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a representative procedure based on the principles of the Robinson-Schöpf reaction.[1][6]
-
Preparation of Buffer: Prepare a citrate-phosphate buffer and adjust the pH to approximately 7.0.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve 3-oxopentanedioic acid (acetonedicarboxylic acid) and methylamine hydrochloride in the prepared buffer.[7] Cool the solution in an ice bath.
-
Addition of Aldehyde: Slowly add 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) dropwise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by taking small aliquots for LC-MS analysis.
-
Workup: Once the reaction is complete, adjust the pH to basic (pH ~9-10) with a suitable base like sodium carbonate. Extract the aqueous mixture several times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica (B1680970) gel or alumina (B75360) to isolate this compound.[8]
Protocol 2: LC-MS/MS Method for Analysis
This method is designed for the separation and identification of this compound and related alkaloids.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and a full scan (e.g., m/z 100-300) for initial byproduct discovery.
-
Key MRM Transitions (Hypothetical):
-
This compound: Precursor Ion 156.1 -> Product Ions (e.g., 138.1 [M+H-H₂O]+, 110.1).
-
Tropinone: Precursor Ion 140.1 -> Product Ions (e.g., 112.1, 82.1).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.
-
Visualization
The following workflow diagram outlines a logical process for identifying an unknown peak during the analysis of a this compound synthesis reaction.
Workflow for Byproduct Identification by LC-MS.
References
- 1. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robinson-Schöpf reaction: tropinone , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 8. How To Run A Reaction [chem.rochester.edu]
Overcoming poor solubility of 6-Hydroxytropinone in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 6-Hydroxytropinone in various solvents.
Troubleshooting Guide
Issue: this compound fails to dissolve in an aqueous buffer.
Possible Cause: The free base form of this compound, like many tropane (B1204802) alkaloids, exhibits low solubility in neutral aqueous solutions.
Solutions:
-
pH Adjustment: this compound is a basic compound. Lowering the pH of the aqueous buffer to a range of 4-6 can protonate the tertiary amine group, forming a more soluble salt. It is crucial to verify that the adjusted pH will not negatively impact downstream applications, such as enzyme activity or cell viability.
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol (B145695), DMSO) to the aqueous buffer. This can increase the overall solvating power of the solution. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, while being mindful of the potential for co-solvent toxicity in biological assays.
-
Solubility Enhancers: Utilize excipients such as cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Issue: Precipitation occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility, leading to precipitation over time, even if it appears dissolved initially.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in the aqueous medium.
-
Optimize Co-solvent Percentage: While a high concentration of an organic co-solvent in the final solution can be toxic or interfere with assays, a slightly higher percentage might be necessary to maintain solubility. A careful optimization of the co-solvent concentration is recommended.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can be added to the aqueous buffer to help solubilize the compound. However, their compatibility with the specific experimental system must be validated.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for preparing a stock solution of this compound?
A1: For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.[1] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] The choice of solvent may also depend on the requirements of the subsequent experimental steps.
Q2: How can I determine the solubility of this compound in a new solvent system?
A2: A systematic approach involves adding small, incremental amounts of this compound to a fixed volume of the solvent with constant agitation (e.g., stirring or shaking) at a controlled temperature. The point at which no more compound dissolves and solid particles remain visible represents the saturation solubility. This can be quantified by filtering the saturated solution and determining the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Q3: Can temperature be used to improve the solubility of this compound?
A3: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this is not universally true and should be determined empirically. For most substances, the dissolution process is endothermic, meaning solubility increases with temperature.[2] Gentle warming can be a useful technique, but the thermal stability of this compound under the experimental conditions should be considered.
Q4: Are there any chemical modifications to this compound that can improve its solubility?
A4: While this technical guide focuses on formulation strategies, it is worth noting that forming a salt of this compound, for example, by reacting it with an acid like HCl, can significantly enhance its aqueous solubility. This is a common strategy in drug development for basic compounds.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (Qualitative) | Calculated logWS (mol/L) | Notes |
| Water | Poorly soluble (free base) | -0.41[3] | Solubility can be significantly increased by lowering the pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - | A common solvent for preparing concentrated stock solutions. |
| Chloroform | Soluble[1] | - | - |
| Dichloromethane | Soluble[1] | - | - |
| Ethyl Acetate | Soluble[1] | - | - |
| Acetone | Soluble[1] | - | - |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
-
Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol or DMSO) with an aqueous buffer (at a pH where the compound has some, albeit low, solubility) in varying ratios (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Follow steps 2-5 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
References
Stabilizing 6-Hydroxytropinone for long-term experimental use
This technical support center provides guidance on the stabilization of 6-hydroxytropinone (B6363282) for long-term experimental use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. As a tropane (B1204802) alkaloid with hydroxyl and ketone functionalities, it may be susceptible to degradation through pathways such as oxidation, hydrolysis, and photodecomposition.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored in a cool and dry place.[1] Based on general best practices for chemical reagents, storage at 2-8°C is recommended to minimize degradation.
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. The choice of solvent can also impact stability; using a high-purity, degassed solvent is recommended. For aqueous solutions, the pH should be maintained close to neutral, as acidic or basic conditions may accelerate degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products are not extensively documented in the public domain, potential degradation pathways for tropane alkaloids can be inferred. These may include oxidation of the hydroxyl group, hydrolysis of the tropane ring under harsh pH conditions, or photolytic degradation. It is crucial to perform stability-indicating analytical methods to identify and quantify any degradation products that may form under your specific experimental conditions.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the purity and degradation of this compound over time.[2][3] This method should be capable of separating the intact drug from any potential degradation products.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Loss of potency or inconsistent results over time. | Degradation of this compound in stock solutions or stored samples. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at 2-8°C, protect from light, and use within a short period. Validate the stability of the compound in your chosen solvent and storage conditions using an HPLC method. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent compound. This will help in identifying the new peaks. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to improper storage (e.g., exposure to light or moisture). | Discard the material. Ensure that the compound is stored in a tightly sealed, light-resistant container in a cool, dry place. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure the elution of all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Hydroxytropinone and Tropinone for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 6-Hydroxytropinone and tropinone (B130398), two pivotal molecules in the synthesis of tropane (B1204802) alkaloids and their derivatives. Understanding the nuanced differences in their reactivity is crucial for researchers and scientists in the field of drug development and organic synthesis. This document outlines their chemical properties, presents a comparative analysis of their reactivity with supporting theoretical and experimental context, details a relevant experimental protocol, and visualizes key chemical processes.
Chemical and Physical Properties
This compound and tropinone share the fundamental bicyclic tropane core structure. However, the presence of a hydroxyl group at the C-6 position in this compound introduces significant differences in their physical and chemical properties, which in turn influences their reactivity.
| Property | This compound | Tropinone |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO |
| Molecular Weight | 155.19 g/mol | 139.19 g/mol |
| Melting Point | 120-121 °C[1] | 42.5 °C[2] |
| Boiling Point | Decomposes | Decomposes |
| Appearance | White to light yellow crystalline powder | Brown solid |
| Solubility | Soluble in organic solvents. | Sparingly soluble in water, soluble in ethanol, ether, and chloroform.[3] |
| Key Functional Groups | Ketone, Tertiary Amine, Secondary Hydroxyl | Ketone, Tertiary Amine |
Comparative Reactivity Analysis
The primary difference in the reactivity of this compound and tropinone stems from the electronic and steric effects of the C-6 hydroxyl group. This substituent, located in proximity to the C-3 ketone, can influence the accessibility of the carbonyl carbon to nucleophiles and its electrophilicity.
Ketone Reduction
The reduction of the C-3 ketone is a fundamental transformation for both molecules, leading to the corresponding alcohols, tropine (B42219) and pseudotropine from tropinone, and their 6-hydroxy derivatives from this compound.
Tropinone: The reduction of tropinone is well-studied, both with chemical reducing agents and enzymatically. With chemical hydrides like sodium borohydride (B1222165) (NaBH₄), the reduction typically yields a mixture of the two diastereomeric alcohols, tropine (axial hydroxyl) and pseudotropine (equatorial hydroxyl). The stereoselectivity of this reduction can be influenced by the reaction conditions and the specific reducing agent used.[4] In biological systems, the reduction is catalyzed by two stereospecific enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), which produce tropine and pseudotropine, respectively.[3][5][6]
Nucleophilic Addition
The carbonyl group in both molecules is susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of a wide range of derivatives. The hydroxyl group in this compound can influence the electrophilicity of the carbonyl carbon. While the hydroxyl group is primarily an electron-withdrawing group through induction, which would slightly increase the electrophilicity of the ketone, it can also participate in intramolecular hydrogen bonding, which might affect the conformation of the bicyclic system and, consequently, the accessibility of the carbonyl group.
Other Reactions
This compound serves as a key intermediate in the synthesis of pharmacologically active compounds like anisodamine (B1666042).[8] Its synthetic utility has been demonstrated in reactions such as catalytic hydrogenation, Chan-Lam coupling, and ring-opening rearrangements.
Tropinone is a cornerstone in the synthesis of numerous tropane alkaloids, including cocaine and atropine.[2] Its reactivity has been extensively explored in the context of constructing these complex natural products.
Experimental Protocols
Reduction of Tropinone using Sodium Borohydride
This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, adapted for tropinone.
Materials:
-
Tropinone
-
Methanol (B129727) (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (B109758) (or Diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tropinone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution while stirring. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Washing: Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product (a mixture of tropine and pseudotropine).
-
Purification: The crude product can be purified by column chromatography or recrystallization to separate the diastereomers if desired.
Visualizations
Below are diagrams illustrating key chemical processes involving tropinone.
Caption: Reduction of Tropinone to Tropine and Pseudotropine.
Caption: Biosynthetic pathway of tropane alkaloids from tropinone.
Conclusion
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. CN116676355B - Method for catalytic synthesis of anisodamine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 6-Hydroxytropinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-hydroxytropinone (B6363282) and its derivatives, supported by experimental data from peer-reviewed literature. The information is intended to inform research and development in medicinal chemistry and pharmacology.
Introduction
This compound is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds with notable biological activities. As a versatile scaffold, this compound serves as a precursor for the synthesis of a variety of derivatives with potential therapeutic applications. These derivatives often exhibit modified biological profiles, including altered receptor binding affinities and cytotoxic effects. This guide focuses on a comparative analysis of these activities to elucidate structure-activity relationships (SAR).
Comparative Biological Activity Data
The primary biological targets explored for this compound derivatives are muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in various physiological processes and are targets for a range of therapeutics. Additionally, the cytotoxic potential of related tropinone (B130398) derivatives has been investigated against various cancer cell lines.
Muscarinic Receptor Binding Affinity
| Compound/Derivative | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) |
| 6β-Acetoxynortropane | 7 | 4 | - | 7 |
| 6β-Benzoyloxynortropane | >1000 | >1000 | - | >1000 |
| 6β-Acetoxytropane | >1000 | >1000 | - | >1000 |
| 6β-Benzoyloxytropane | 200 | 100 | - | 150 |
Note: '-' indicates data not reported in the source.
Cytotoxicity
While specific cytotoxic data for this compound was not found in the primary literature searched, studies on non-hydroxylated tropinone derivatives have demonstrated their potential as cytotoxic agents. For instance, certain tropinone derivatives have been evaluated for their in vitro activity against a panel of human cancer cell lines, with some compounds exhibiting significant inhibitory effects. This suggests that the tropane scaffold can be a starting point for the development of anticancer agents.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationships can be inferred for this compound derivatives:
-
Esterification of the 6-hydroxyl group: The nature of the acyl group in the ester derivatives significantly influences muscarinic receptor affinity. Small acyl groups, such as acetate, appear to be more favorable for binding to M1, M2, and M4 receptors than larger groups like benzoyl.
-
N-Methylation: Comparison between the nortropane (NH) and tropane (N-CH3) derivatives suggests that N-methylation can have a variable impact on binding affinity, in some cases reducing it.
Experimental Protocols
The following are generalized protocols for the key experimental assays cited in the literature for evaluating the biological activity of tropane alkaloid derivatives.
Muscarinic Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the test compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.
Visualizations
General Structure of this compound and its Derivatives
Caption: Chemical scaffold of this compound and common derivative modifications.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological activity of this compound derivatives.
Conclusion
The available data indicates that chemical modification of the 6-hydroxyl group and the N-methyl group of the tropane scaffold significantly impacts the biological activity of this compound derivatives, particularly their affinity for muscarinic receptors. Esterification with smaller acyl groups appears to enhance binding to certain muscarinic subtypes. While the tropinone core has shown promise in the context of cytotoxicity, further studies are required to establish a clear SAR for this compound derivatives in this regard. Future research should also aim to determine the biological activity profile of the parent this compound to provide a clear baseline for comparative studies.
References
Purity Assessment of Synthesized 6-Hydroxytropinone: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical methods for assessing the purity of synthesized 6-Hydroxytropinone, a valuable intermediate in pharmaceutical development. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), compare its purity profile with the related compound Tropinone, and provide visual workflows to aid in methodological implementation.
Comparative Purity Analysis: this compound vs. Tropinone
The purity of a synthesized compound is often compared to commercially available standards or related molecules to establish a benchmark for quality. In this guide, we compare the purity of synthesized this compound with commercially available Tropinone, a structurally similar tropane (B1204802) alkaloid and a common precursor in organic synthesis.
| Compound | Synthesis Batch Purity (Typical) | Commercial Purity Benchmark | Key Impurities (Potential) |
| This compound | >95% (Method Dependent) | >98.0% (GC)[1], 99%[1] | Unreacted starting materials, oxidation byproducts, isomers. |
| Tropinone | >97% (Method Dependent) | ≥99% (GC) | Residual reagents from synthesis (e.g., succinaldehyde, methylamine), over-alkylation products. |
Note: The purity of synthesized compounds can vary significantly based on the synthetic route, purification methods, and scale of the reaction. The values presented for synthesized products are typical but should be confirmed on a case-by-case basis.
Experimental Protocols for Purity Assessment
The selection of an appropriate analytical method is crucial for obtaining accurate and reliable purity data. HPLC and GC-MS are two of the most widely used techniques for the analysis of tropane alkaloids due to their high resolution and sensitivity.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase C18 column is commonly employed for the separation of tropane alkaloids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer is a common choice for the analysis of tropane alkaloids. A typical starting point could be a gradient elution to ensure the separation of impurities with a wide range of polarities. For example, a gradient of Methanol:Phosphate Buffer (pH 7.0, 20 mM) from 20:80 to 80:20 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both quantitative purity data and qualitative structural information about impurities. For tropane alkaloids, derivatization is sometimes employed to improve thermal stability and chromatographic performance, though direct analysis is often possible.[2]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
If derivatization is required, a common agent for tropane alkaloids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.
Visualizing the Purity Assessment Workflow
To provide a clear understanding of the logical flow of the purity assessment process, the following diagrams illustrate the key steps involved.
References
Establishing a Reference Standard for 6-Hydroxytropinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a highly purified and well-characterized reference standard is a foundational requirement in pharmaceutical research and development.[1][2] A reference standard serves as the benchmark against which all subsequent batches of a substance are measured, ensuring consistency, purity, potency, and safety.[1][2][3] This guide provides a comparative framework for establishing a reference standard for 6-Hydroxytropinone (CAS 5932-53-6), a tropane (B1204802) alkaloid and a key synthetic intermediate in the production of various pharmaceuticals.[4][5]
The process involves comparing a newly synthesized or purified "Candidate Standard" against an existing, recognized "Primary Standard" (e.g., from a pharmacopeia or a certified commercial supplier).[1] If no primary standard is available, the candidate material must undergo extensive characterization to confirm its identity and purity.[1][6]
Workflow for Reference Standard Qualification
The qualification of a new reference standard is a systematic process. It begins with the synthesis and purification of the candidate material, followed by a comprehensive series of analytical tests to confirm its structure and assess its purity. The data is then compared against the primary standard or established specifications.
Comparative Analysis of Key Quality Attributes
The core of establishing a reference standard lies in the direct comparison of the candidate material with a primary standard. The goal is to demonstrate equivalence or superior quality across all critical parameters. Regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be thoroughly characterized.[6]
Table 1: Comparative Data Summary
| Parameter | Method | Primary Standard (Lot #PS123) | Candidate Standard (Lot #CS456) | Acceptance Criteria |
| Identity | ||||
| ¹H NMR | 400 MHz | Conforms to structure | Conforms to structure | Spectrum corresponds to the established structure |
| Mass Spec (ESI+) | LC-MS/MS | [M+H]⁺ at m/z 156.1 | [M+H]⁺ at m/z 156.1 | Consistent with molecular formula C₈H₁₃NO₂ |
| Purity | ||||
| Purity by HPLC | HPLC-UV | 99.91% | 99.95% | ≥ 99.5% |
| Purity by GC | GC-FID | 99.89% | 99.92% | ≥ 99.5% |
| Impurity Profile | ||||
| Individual Impurity | HPLC-UV | Impurity A: 0.04% | Impurity A: 0.02% | Any individual impurity ≤ 0.05% |
| Total Impurities | HPLC-UV | 0.09% | 0.05% | Total impurities ≤ 0.1% |
| Physicochemical | ||||
| Melting Point | Capillary | 120-122 °C | 121-122 °C | 120-123 °C[7] |
| Water Content | Karl Fischer | 0.05% | 0.03% | ≤ 0.1% |
| Residual Solvents | GC-HS | < 0.01% (Ethanol) | < 0.01% (Ethanol) | Meets ICH Q3C limits |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of a reference standard.
Purity Determination and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of tropane alkaloids.[8][9]
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area. Impurities are identified and quantified against the main peak or a qualified impurity standard.
Identity Confirmation by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural confirmation and sensitive detection of tropane alkaloids.[10][11]
-
Instrumentation: LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: As described in the HPLC-UV protocol.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan to confirm the parent ion ([M+H]⁺) and product ion scan of the parent ion to confirm fragmentation patterns.
-
Collision Energy: Optimized to achieve characteristic fragmentation.
-
-
Data Analysis: The resulting mass spectrum should confirm the molecular weight of this compound (155.19 g/mol ) with the protonated molecule [M+H]⁺ at approximately m/z 156.1.[12]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for the unambiguous structural confirmation of the reference standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[13]
-
Experiments:
-
¹H NMR: To determine the proton environment and confirm the number and types of hydrogen atoms.
-
¹³C NMR: To determine the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the complete structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations must be consistent with the known structure of this compound.
Logical Framework for Standard Comparison
When comparing a candidate standard to a primary standard, a logical decision-making process is employed. The primary goal is to ensure that the candidate is suitable for its intended analytical purpose.
References
- 1. gmpsop.com [gmpsop.com]
- 2. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 258887-45-5 [smolecule.com]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 8. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxytropinone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like 6-Hydroxytropinone is critical for advancing pharmaceutical research and development. As a key intermediate in the synthesis of various tropane (B1204802) alkaloids, robust analytical methods are essential for quality control, pharmacokinetic studies, and metabolic monitoring.[1]
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by several factors, including the sample matrix, required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~0.3 ng/mL |
| Sample Throughput | Moderate | Moderate to High | High |
| Selectivity | Good | Excellent | Superior |
| Matrix Effect | Potential | Moderate | Low (with appropriate internal standard) |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control of bulk substances or simpler formulations where high sensitivity is not the primary requirement.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 210-230 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of the linear range.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolution in the mobile phase followed by filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Injection Volume: 1 µL (splitless mode).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable organic solvent like methanol (B129727) or ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Sample preparation will likely involve liquid-liquid extraction or SPE. The final extract should be evaporated to dryness and reconstituted in a volatile solvent compatible with GC.
-
Derivatization (if necessary): The hydroxyl group of this compound may require derivatization (e.g., silylation with BSTFA) to improve chromatographic performance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical applications such as pharmacokinetic studies in complex biological matrices like plasma or urine.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used, for example:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for nitrogen-containing compounds.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
2. Standard and Sample Preparation:
-
Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically necessary to remove interfering matrix components.[2] The supernatant or eluate is then analyzed.
3. Method Validation: Validation is performed according to regulatory guidelines (e.g., FDA or EMA), evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an analytical method for this compound should be guided by the specific analytical challenge. For routine quality control of simpler matrices where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. For more complex samples requiring higher selectivity, GC-MS is a powerful alternative. For bioanalytical applications, such as pharmacokinetic studies in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS make it the preferred method. A thorough cross-validation, as outlined in the workflow above, is crucial when multiple methods are used within a drug development program to ensure data integrity and consistency.
References
Comparative study of different synthetic routes to 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxytropinone is a key intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. The efficient and stereoselective synthesis of this molecule is, therefore, of considerable interest to the pharmaceutical industry. This guide provides a comparative analysis of two distinct synthetic strategies for producing this compound: a classic chemical oxidation method and a promising biocatalytic approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Chemical Synthesis (Selenium Dioxide Oxidation) | Biocatalytic Synthesis (Fungal Hydroxylation) |
| Starting Material | Tropinone (B130398) | Tropinone |
| Key Reagent/Biocatalyst | Selenium Dioxide (SeO₂) | Cunninghamella species (e.g., C. echinulata) |
| Reported Yield | ~40-50% | ~47% |
| Stereoselectivity | Generally produces a mixture of diastereomers | Can be highly stereoselective (e.g., specific to the 6β-position) |
| Reaction Conditions | Reflux in organic solvent (e.g., dioxane), elevated temperatures | Mild aqueous conditions, room temperature, controlled pH |
| Reaction Time | Several hours | 24-72 hours |
| Key Advantages | Established chemical method, relatively straightforward setup | High stereoselectivity, environmentally benign conditions, potential for regioselectivity |
| Key Disadvantages | Use of toxic selenium reagent, potential for over-oxidation and side products, often poor stereoselectivity | Requires microbial culture and sterile techniques, longer reaction times, substrate inhibition can be a factor |
Logical Workflow of Synthetic Approaches
The following diagram illustrates the general workflow for the chemical and biocatalytic synthesis of this compound from the common precursor, tropinone.
Caption: Flowchart comparing the chemical and biocatalytic pathways to this compound.
Experimental Protocols
Route 1: Chemical Synthesis via Selenium Dioxide Oxidation
This method relies on the allylic oxidation of the enol or enolate form of tropinone. Selenium dioxide is a common reagent for such transformations.
Materials:
-
Tropinone
-
Selenium Dioxide (SeO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
A solution of tropinone in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
A stoichiometric amount of selenium dioxide is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.
-
The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Note: This method often produces a mixture of the 6α- and 6β-hydroxy diastereomers, requiring careful chromatographic separation. The yield is typically in the range of 40-50%.
Route 2: Biocatalytic Synthesis via Fungal Hydroxylation
This approach utilizes the enzymatic machinery of microorganisms, particularly fungi of the Cunninghamella genus, to perform a stereoselective hydroxylation of the tropinone scaffold.[1][2]
Materials:
-
Cunninghamella species (e.g., C. echinulata or C. blakesleana)
-
Growth medium (e.g., potato dextrose broth)
-
Tropinone
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Cultivation of Microorganism: A two-stage fermentation process is typically employed. A seed culture of the Cunninghamella species is grown in a suitable medium for 2-3 days. This seed culture is then used to inoculate a larger volume of the production medium.
-
Biotransformation: After a period of growth (typically 24-48 hours), a solution of tropinone in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) is added to the microbial culture.
-
Incubation: The culture is incubated for a further 24-72 hours on a rotary shaker at a controlled temperature (e.g., 25-28 °C).
-
Extraction: The entire culture broth (mycelium and medium) is extracted with a water-immiscible organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude extract is then purified by column chromatography to isolate the this compound.
Note: A significant advantage of this method is the potential for high stereoselectivity, often yielding predominantly the 6β-hydroxy isomer. A study on a similar alkaloid using Cunninghamella echinulata reported a yield of 47% for the hydroxylated product.[1]
Signaling Pathways and Logical Relationships
The decision to employ a chemical or biocatalytic route often depends on the desired stereochemistry of the final product and considerations regarding reagent toxicity and environmental impact. The following diagram illustrates this decision-making process.
Caption: Decision diagram for selecting a synthetic route to this compound.
References
Validating the Structure of 6-Hydroxytropinone: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or modified bioactive compounds is a cornerstone of drug discovery and development. For tropane (B1204802) alkaloids, a class of bicyclic organic compounds with significant pharmacological applications, precise structural determination is paramount for understanding their mechanism of action and ensuring safety and efficacy. This guide provides a comparative analysis of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Hydroxytropinone and its parent compound, Tropinone.
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of a molecule's atomic framework. This guide presents a detailed, side-by-side comparison of the expected 2D NMR data for this compound with experimental data for Tropinone, offering a clear protocol for structural validation.
Performance Comparison: this compound vs. Tropinone
The introduction of a hydroxyl group at the C-6 position in the tropane ring of this compound significantly influences the chemical environment of neighboring protons and carbons compared to Tropinone. This is reflected in their respective NMR spectra. The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound and the experimental values for Tropinone.
Note: The ¹H and ¹³C NMR data for this compound are predicted based on established chemical shift principles and comparison with related tropane alkaloids, as specific experimental data is not widely published. The data for Tropinone is based on available literature and spectral databases.
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison
| Atom | This compound (Predicted) | Tropinone (Experimental) |
| Position | ¹³C (ppm) | ¹H (ppm) |
| 1, 5 | ~65.0 | ~3.5 |
| 2, 4 | ~48.0 | ~2.8 (ax), ~2.2 (eq) |
| 3 | ~215.0 | - |
| 6 | ~70.0 | ~4.2 |
| 7 | ~38.0 | ~2.1 |
| N-CH₃ | ~38.5 | ~2.5 |
| 6-OH | - | Variable |
Table 2: Expected 2D NMR Correlations for Structural Validation of this compound
| Experiment | Key Correlations (this compound) | Structural Information Confirmed |
| COSY | H-1/H-2, H-1/H-7, H-4/H-5, H-6/H-7 | Connectivity of the tropane ring protons. |
| HSQC | C-1/H-1, C-2/H-2, C-4/H-4, C-5/H-5, C-6/H-6, C-7/H-7, N-CH₃/N-CH₃ | Direct one-bond C-H correlations. |
| HMBC | C-3 to H-2, H-4; C-6 to H-1, H-5, H-7; C-1 to H-2, H-7, N-CH₃; C-5 to H-4, H-6, N-CH₃ | Long-range (2-3 bond) C-H correlations, confirming the placement of the ketone and hydroxyl groups and the overall bicyclic structure. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data. The following is a general methodology for the structural validation of tropane alkaloids like this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the spectral width and appropriate pulse widths.
-
COSY: A standard gradient-selected COSY (gs-COSY) experiment is performed to establish ¹H-¹H correlations.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC (gs-seHSQC) experiment is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC (gs-HMBC) experiment is performed to identify long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the 2D NMR-based structural elucidation of this compound.
Caption: Experimental workflow for 2D NMR analysis.
Caption: 2D NMR correlation network for this compound.
By following the outlined protocols and utilizing the comparative data and diagrams, researchers can confidently validate the structure of this compound and other related tropane alkaloids, ensuring the integrity of their chemical entities for further development.
Assessing the Enantiomeric Purity of 6-Hydroxytropinone: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development, the stereochemistry of a chiral molecule like 6-Hydroxytropinone is a critical quality attribute. The enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods for determining enantiomeric purity are essential. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comparison of the most applicable analytical techniques, with detailed experimental protocols derived from established methods for structurally related tropane (B1204802) alkaloids.
The primary methods for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers unique advantages and is suited to different analytical challenges.
Comparison of Analytical Methods
The selection of an analytical technique for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, required sensitivity, and the nature of the sample matrix. The following table summarizes a comparison of the most relevant methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile analytes on a chiral capillary column. | Differential migration in an electric field with a chiral selector in the buffer. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based CSPs. | Cyclodextrin derivatives in the stationary phase. | Cyclodextrins (native or derivatized) added to the background electrolyte. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for polar compounds like this compound. | Not required. |
| Resolution | Generally high, with baseline separation often achievable (Rs > 1.5). | High efficiency and resolution for suitable compounds. | Very high efficiency and resolution. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often in the range of 5-20 minutes. | Very fast, often under 15 minutes. |
| Sample Consumption | Microliter range. | Microliter range. | Nanoliter range, very low sample consumption. |
| Instrumentation Cost | Moderate to high. | Moderate. | Lower than HPLC and GC. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases. | Requires optimization of temperature programs and potential derivatization steps. | Flexible and often faster method development due to the ease of changing the chiral selector in the buffer. |
| Preparative Scale | Well-established for preparative and semi-preparative separations. | Not suitable for preparative scale. | Generally analytical, though preparative CE exists. |
Experimental Protocols
The following protocols are representative methodologies for the chiral analysis of tropane alkaloids and can be adapted and optimized for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including alkaloids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the hydroxyl group of this compound to a less polar and more volatile derivative (e.g., a trimethylsilyl (B98337) ether) is likely necessary.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Chromatographic Conditions:
-
Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of a suitable aprotic solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC.
Data Analysis:
-
Similar to HPLC, calculate the enantiomeric excess based on the integrated peak areas of the two separated enantiomer derivatives.
Chiral Capillary Electrophoresis (CE)
CE offers high efficiency and low sample consumption, making it an excellent alternative for chiral separations. Cyclodextrins are the most common chiral selectors used in CE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (52 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation:
-
Dissolve the this compound sample in water or the background electrolyte to a concentration of 0.1 mg/mL.
-
Filter the sample if necessary.
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers in the electropherogram.
Visualizing the Workflow and Method Relationships
To better understand the process of assessing enantiomeric purity and the relationships between the different analytical components, the following diagrams are provided.
Caption: Experimental workflow for assessing the enantiomeric purity of this compound.
Caption: Logical relationships in the chiral analysis of this compound.
Comparison of 6-Hydroxytropinone's receptor binding profile to other tropane alkaloids
A detailed examination of the receptor binding affinities of 6-Hydroxytropinone in comparison to prominent tropane (B1204802) alkaloids such as cocaine, scopolamine (B1681570), and atropine (B194438) reveals distinct pharmacological profiles. While extensive quantitative data is available for cocaine, scopolamine, and atropine, specific receptor binding affinities for this compound are not readily found in the current scientific literature. However, its known role as a synthetic intermediate for other pharmacologically active tropane alkaloids provides qualitative insights into its potential biological interactions.
This guide provides a comprehensive comparison of the receptor binding profiles of these four tropane alkaloids, supported by available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Overview of Tropane Alkaloids and their Pharmacological Significance
Tropane alkaloids are a class of bicyclic organic compounds that share a common tropane nucleus. They are naturally found in plants of the Solanaceae family and have been used for centuries for their medicinal and psychoactive properties. The pharmacological diversity of this class is vast, ranging from the psychostimulant effects of cocaine to the anticholinergic properties of scopolamine and atropine. These effects are a direct consequence of their interactions with various neurotransmitter receptors in the central and peripheral nervous systems.
Comparative Receptor Binding Profiles
The receptor binding affinity of a compound, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of its potency at a specific receptor. A lower value indicates a higher affinity. The following table summarizes the available quantitative receptor binding data for cocaine, scopolamine, and atropine.
Table 1: Receptor Binding Affinities (Ki/IC50 in nM) of Selected Tropane Alkaloids
| Receptor Target | Cocaine | Scopolamine | Atropine |
| Monoamine Transporters | |||
| Dopamine (B1211576) Transporter (DAT) | 100 - 600 | - | - |
| Serotonin (B10506) Transporter (SERT) | 200 - 1000 | - | - |
| Norepinephrine (B1679862) Transporter (NET) | 300 - 2000 | - | - |
| Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) | |||
| M1 | - | 0.83[1] | 1.27 - 2.22[2] |
| M2 | - | 5.3[1] | 3.24 - 4.32[2] |
| M3 | - | 0.34[1] | 2.21 - 4.16[2] |
| M4 | - | 0.38[1] | 0.77 - 2.38[2] |
| M5 | - | 0.34[1] | 2.84 - 3.39[2] |
| Serotonin Receptors | |||
| 5-HT3 | - | 2090 (IC50)[3] | 1740 (IC50)[3] |
| Other Receptors | |||
| Sigma1 | High Affinity | - | - |
| NMDA | Modulates | - | - |
Note: '-' indicates that no significant binding affinity has been reported in the reviewed literature.
Cocaine primarily acts as a monoamine reuptake inhibitor, with the highest affinity for the dopamine transporter (DAT). This blockade of DAT leads to an increase in extracellular dopamine levels in the brain's reward pathways, which is responsible for its reinforcing and addictive properties. Cocaine also exhibits affinity for the serotonin (SERT) and norepinephrine (NET) transporters, contributing to its complex pharmacological effects. Furthermore, it interacts with sigma opioid receptors and modulates N-methyl-D-aspartate (NMDA) receptors.
Scopolamine and Atropine are potent competitive antagonists of muscarinic acetylcholine receptors (mAChRs). They exhibit high affinity for all five subtypes of mAChRs (M1-M5), with some variations in selectivity.[1][2] Their anticholinergic effects are responsible for their clinical uses, such as the prevention of nausea and vomiting (scopolamine) and the treatment of bradycardia (atropine). At higher concentrations, both scopolamine and atropine can also act as antagonists at the 5-HT3 receptor.[3]
This compound , while being a tropane alkaloid, is primarily recognized as a key intermediate in the synthesis of other pharmaceutical compounds, such as anisodamine.[1] Anisodamine is known to act as a nicotinic acetylcholine receptor antagonist. This suggests that this compound itself may have some affinity for cholinergic receptors, although specific quantitative binding data is not available in the public domain. Some sources suggest potential interactions with dopamine and serotonin receptors, but without supporting quantitative evidence. One study indicated no significant binding to the estrogen receptor. Further research is required to fully characterize its receptor binding profile.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to determine receptor binding affinities, the following diagrams are provided.
Caption: Cocaine's Mechanism of Action at the Dopamine Transporter.
Caption: Workflow of a Radioligand Displacement Assay.
Experimental Protocols
The determination of receptor binding affinities is typically performed using in vitro radioligand binding assays. The following is a generalized protocol for a competitive radioligand displacement assay.
Objective: To determine the affinity (Ki) of a test compound (e.g., a tropane alkaloid) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 3H or 125I).
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., this compound, cocaine, scopolamine, or atropine).
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
-
Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding wells: Contain the receptor membranes and the radioligand.
-
Non-specific Binding wells: Contain the receptor membranes, the radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.
-
Competitive Binding wells: Contain the receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the assay plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
Safety Operating Guide
Proper Disposal of 6-Hydroxytropinone: A Guide for Laboratory Professionals
The proper disposal of 6-Hydroxytropinone is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, aligned with general best practices for chemical waste management. Researchers, scientists, and drug development professionals should adhere to these steps to mitigate risks and ensure compliance with safety regulations.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1][2] |
| Molecular Weight | 155.19 g/mol | [1] |
| Melting Point | 120 - 121 °C | [3][4] |
| Appearance | Solid | [5] |
Disposal Procedures
The recommended procedure for the disposal of this compound is to engage a licensed disposal company.[4] This ensures that the waste is handled in accordance with all applicable regulations. The following steps provide a general workflow for managing this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Use proper glove removal technique to avoid skin contact.[4]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards.[4]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[4]
Step 2: Waste Collection
-
Unused Product: Dispose of as unused product.[4]
-
Contaminated Materials: Sweep up any solid spills and place them in a suitable, closed container for disposal.[4][5] Avoid generating dust.[4]
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
Step 3: Storage
-
Store waste containers in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed.[4]
Step 4: Professional Disposal
-
Arrange for a licensed chemical waste disposal company to collect the this compound waste.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 6-Hydroxytropinone
Essential Safety and Handling Guide for 6-Hydroxytropinone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance in the laboratory. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract[1].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂[1][2][3][4] |
| Molecular Weight | 155.19 g/mol [1][2][3] |
| Appearance | White to off-white solid[5] |
| Melting Point | 120 - 121 °C[1][3] |
| Boiling Point | 291.6 ± 35.0 °C at 760 mmHg[3] |
| Flash Point | 130.1 ± 25.9 °C[3] |
| Density | 1.2 ± 0.1 g/cm³[3] |
| logP (Octanol/Water Partition Coefficient) | -0.217 (Calculated)[6] |
| Water Solubility (log₁₀WS in mol/l) | -0.41 (Calculated)[6] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Face Shield (Conditional) | Recommended in addition to goggles when there is a significant risk of splashing[7]. | |
| Hands | Chemically Resistant Gloves | Gloves must satisfy specifications of EU Directive 89/686/EEC and standard EN 374[1]. Inspect gloves before use and use proper removal techniques to avoid skin contact[1]. |
| Body | Laboratory Coat | Choose body protection appropriate for the type, concentration, and amount of the substance at the specific workplace[1]. |
| Respiratory | Dust Mask (Conditional) | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used[1]. A NIOSH-approved respirator and local exhaust ventilation are necessary if dust or aerosols are generated[1][7]. |
| Feet | Closed-Toed Shoes | Standard laboratory practice; open-toed shoes are not permitted[7]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
Preparation and Area Setup
-
Ensure all necessary PPE is available and in good condition before handling the compound[7].
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation[1][7].
-
Ensure safety equipment, such as an eyewash station and safety shower, is accessible.
-
Keep the work area clean and uncluttered.
Handling the Compound
-
Don the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing[8].
-
Carefully measure and dispense the compound to minimize the generation of dust[7].
-
Keep the container tightly closed when not in use[1].
Storage
-
Store this compound in a tightly closed container[1].
-
Keep the container in a dry, cool, and well-ventilated place[1][8].
In Case of Exposure (First Aid)
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1]. Remove contaminated clothing[7].
-
Eye Contact: Flush the eyes with water as a precaution[1].
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person[1].
-
In all cases of significant exposure, seek medical attention.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container for disposal[1].
-
Contaminated materials (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous waste and disposed of in the same manner as the unused product[1].
-
Do not mix with other waste streams.
Spill Cleanup
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE[8].
-
Sweep up the solid material using an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel[1][7][9].
-
Place the absorbed material into a closed container for disposal[1][7].
-
Clean the spill area thoroughly to remove any residual contamination[9].
-
Prevent the product from entering drains[1].
Final Disposal
-
Dispose of the chemical waste through a licensed and approved waste disposal company[1].
-
All disposal activities must be in accordance with applicable federal, state, and local environmental regulations[8]. Do not dispose of down the drain[1][8][10].
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 4. This compound [webbook.nist.gov]
- 5. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 6. This compound (CAS 5932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
